molecular formula C22H29N7O B15604637 MPI-0479605

MPI-0479605

Cat. No.: B15604637
M. Wt: 407.5 g/mol
InChI Key: OVJBNYKNHXJGSA-UHFFFAOYSA-N
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Description

an antineoplastic agent that inhibits mitotic kinase Mps1;  structure in first source

Properties

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MPI-0479605: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0479605 is a potent and selective, ATP-competitive small molecule inhibitor of the mitotic kinase Mps1 (TTK).[1][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][4] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and aneuploidy. This ultimately triggers cell death in cancer cells, highlighting its potential as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and summarizing key experimental findings.

Core Mechanism of Action: Mps1 Inhibition

This compound functions as a highly selective and potent ATP-competitive inhibitor of the Mps1 kinase.[1][2][3] Mps1, a dual-specificity protein kinase, plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the spindle assembly checkpoint until all chromosomes are correctly aligned.[2]

The inhibition of Mps1 by this compound disrupts the spindle assembly checkpoint, a critical signaling cascade that prevents chromosome missegregation by arresting the cell cycle in mitosis until all chromosomes are properly attached to the mitotic spindle.[4] This disruption leads to a cascade of events, including aberrant mitosis, the formation of micronuclei, and ultimately, cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/Assay ConditionReference
Mps1 IC501.8 nMIn vitro kinase assay[1][3]
GI50 Range30 - 100 nMPanel of tumor cell lines[1]
G2/M Escape EC5071.3 nMNocodazole-treated HeLa cells[5]

Table 2: In Vivo Anti-Tumor Activity of this compound

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
HCT-11630 mg/kg daily, i.p.49%[3]
HCT-116150 mg/kg every 4 days, i.p.74%[3]
Colo-205150 mg/kg every 4 days, i.p.63%[3]

Signaling Pathways Affected by this compound

The primary signaling pathway disrupted by this compound is the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 kinase activity prevents the recruitment of other SAC proteins, leading to premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and subsequent degradation of key mitotic regulators.

In p53 wild-type cells, the aneuploidy induced by this compound treatment can trigger a postmitotic checkpoint.[2] This checkpoint is characterized by the activation of the p53-p21 pathway, which can lead to cell growth arrest.[2]

MPI_0479605_Signaling_Pathway cluster_mitosis Mitosis cluster_drug cluster_cellular_outcome Cellular Outcome Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Aneuploidy Aneuploidy & Chromosome Missegregation APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC/C Inhibits Segregation Proper Chromosome Segregation APC/C->Segregation Leads to APC/C->Aneuploidy Premature Activation p53_p21 p53-p21 Pathway Activation Aneuploidy->p53_p21 Induces in p53 WT cells Cell_Death Mitotic Catastrophe or Apoptosis Aneuploidy->Cell_Death This compound This compound This compound->Mps1 Inhibits Growth_Arrest Growth Arrest p53_p21->Growth_Arrest

Caption: Signaling pathway of this compound action.

Key Experimental Protocols

In Vitro Mps1 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.

  • Methodology:

    • Reactions are initiated by the addition of MgATP.

    • The reaction mixture is incubated, and reactions are terminated with the addition of 3% phosphoric acid.

    • The mixture is then transferred to P81 filter plates.

    • Samples are washed in 1% phosphoric acid.

    • 33P radioactivity is measured on a TopCount scintillation reader.

    • Kinase assays are carried out at 2x Km ATP concentrations.[1]

Cell Viability Assay
  • Objective: To determine the growth-inhibitory effects (GI50) of this compound on various cancer cell lines.

  • Methodology:

    • A panel of tumor cell lines (e.g., A549, Colo205, HCT116, etc.) are seeded in multi-well plates.[1]

    • Cells are treated with various concentrations of this compound for 3 or 7 days.[1]

    • Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]

    • The GI50, the concentration of the compound that causes a 50% reduction in cell growth, is determined.[1]

G2/M Escape Assay
  • Objective: To assess the ability of this compound to override the spindle assembly checkpoint.

  • Methodology:

    • HeLa cells are treated with nocodazole (B1683961) (a microtubule-destabilizing agent) to induce mitotic arrest by activating the spindle assembly checkpoint.[5]

    • This compound is then added to the nocodazole-treated cells for an additional 4 hours.[5]

    • Cells are subsequently fixed and stained with an anti-phospho-histone H3 antibody (a mitotic marker) and Hoechst dye (to visualize DNA).[5]

    • The percentage of cells remaining in mitosis is determined to assess the checkpoint override.[5]

Experimental_Workflow_G2M_Escape cluster_workflow G2/M Escape Assay Workflow Start Start Step1 Treat HeLa cells with nocodazole (17 hours) Start->Step1 Induce mitotic arrest Step2 Add this compound (4 hours) Step1->Step2 Challenge SAC Step3 Fix and stain cells with anti-phospho-histone H3 and Hoechst dye Step2->Step3 Visualize mitosis Step4 Determine percentage of mitotic cells Step3->Step4 Quantify checkpoint override End End Step4->End

Caption: Workflow for the G2/M Escape Assay.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human colon cancer cells (HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[3]

    • When the tumor volume reaches an average size of 100 mm³, treatment with this compound is initiated.[3]

    • The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3]

    • Tumor growth is monitored and compared to a vehicle-treated control group to determine the tumor growth inhibition (TGI).

Conclusion

This compound represents a promising class of anti-cancer agents that target the mitotic machinery of tumor cells. Its potent and selective inhibition of Mps1 kinase disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in a wide range of cancer cell lines. The in vivo efficacy demonstrated in xenograft models further supports the potential clinical development of Mps1 inhibitors for cancer therapy. Further research into biomarkers of response and potential combination therapies will be crucial in advancing this compound or similar Mps1 inhibitors into clinical practice.

References

Technical Guide: MPI-0479605 Mps1 Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the MPI-0479605 Mps1 kinase inhibition assay, designed for researchers, scientists, and drug development professionals. It covers the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, and the broader context of the Mps1 signaling pathway.

Introduction to Mps1 Kinase and this compound

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase crucial for the proper execution of mitosis.[1][2] It is a key component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes by preventing premature entry into anaphase.[3][4] Mps1's functions include facilitating the attachment of chromosomes to the mitotic spindle and maintaining the SAC until all chromosomes are correctly aligned.[1][5] Due to its high expression in cancer cells and essential role in cell division, Mps1 has emerged as a promising target for cancer therapeutics.[1][6]

This compound is a potent and selective, ATP-competitive small-molecule inhibitor of Mps1 kinase.[1][7] By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to aberrant mitosis, chromosome segregation defects, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][8]

Quantitative Data Summary

The inhibitory activity of this compound against Mps1 kinase and its cellular effects have been quantified in various studies. The following tables summarize key data points.

ParameterValueTarget/SystemReference
IC50 1.8 nMMps1 Kinase[7][8][9]
GI50 30 - 100 nMPanel of Tumor Cell Lines[8]
EC50 71.3 nMG2/M Escape Assay (HeLa cells)[10]
EC50 0.3 µMCell Cycle Arrest (HCT116 cells)[7]

Table 1: In Vitro Inhibitory Activity of this compound.

Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
HCT-116 Xenografts30 mg/kg daily, i.p.49%[7]
HCT-116 Xenografts150 mg/kg every 4 days, i.p.74%[7]
Colo-205 Xenografts150 mg/kg every 4 days, i.p.63%[7]

Table 2: In Vivo Antitumor Activity of this compound.

Mps1 Signaling Pathway

Mps1 kinase is a master regulator of the spindle assembly checkpoint. It localizes to unattached kinetochores during mitosis and initiates a signaling cascade to prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting key proteins for degradation, thus delaying anaphase onset.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytosol Cytosol Ndc80 Ndc80 Complex Mps1_active Mps1 (Active) Ndc80->Mps1_active Recruits & Activates Knl1 Knl1 Bub1_Bub3 Bub1-Bub3 Knl1->Bub1_Bub3 Recruits Mps1_active->Knl1 Phosphorylates (MELT motifs) Mad1_Mad2 Mad1-Mad2 Bub1_Bub3->Mad1_Mad2 Scaffolds MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly APCC APC/C-Cdc20 MCC->APCC Inhibits Anaphase Anaphase Onset APCC->Anaphase Triggers MPI0479605 This compound MPI0479605->Mps1_active Inhibits

Caption: Mps1 signaling pathway at unattached kinetochores.

Experimental Protocols

Two common methods for assaying Mps1 kinase inhibition are the radiometric assay using radiolabeled ATP and the luminescence-based assay that measures ATP consumption.

Radiometric [γ-33P]ATP Kinase Assay

This protocol is adapted from established methods for measuring Mps1 kinase activity.[8]

Materials:

  • Recombinant full-length Mps1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100

  • ATP solution

  • [γ-33P]ATP

  • This compound or other test inhibitors dissolved in DMSO

  • 3% Phosphoric acid

  • P81 filter plates

  • Scintillation counter (e.g., TopCount)

Procedure:

  • Prepare the reaction mixture by incubating 25 ng of recombinant Mps1 enzyme in the reaction buffer.

  • Add the test inhibitor (this compound) at various concentrations or vehicle (DMSO) for the control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP (final concentration of 40 µM) and 1 µCi of [γ-33P]ATP.

  • Incubate the reaction at room temperature for 45 minutes.

  • Terminate the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a P81 filter plate. The phosphorylated MBP substrate will bind to the phosphocellulose paper.

  • Wash the filter plates multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of 33P radioactivity incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]

Materials:

  • TTK (Mps1) Kinase Assay Kit (contains Mps1 enzyme, substrate, ATP, and buffer)

  • This compound or other test inhibitors dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a master mix containing kinase assay buffer, substrate (e.g., MBP), and ATP.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test inhibitor (this compound) at various concentrations to the appropriate wells. Add vehicle (DMSO) to positive control and "blank" wells.

  • Initiate the reaction by adding the diluted Mps1 enzyme to all wells except the "blank".

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

  • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Incubate for at least 30 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro Mps1 kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents: - Mps1 Enzyme - Substrate (MBP) - Kinase Buffer - ATP C Combine Enzyme, Substrate, Buffer, and Inhibitor A->C B Prepare Inhibitor Dilutions (this compound in DMSO) B->C D Initiate Reaction (Add ATP) C->D E Incubate (e.g., 45 min at RT or 30°C) D->E F Terminate Reaction E->F G Measure Kinase Activity (Radiometric or Luminescence) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 Value G->H

Caption: General workflow for an Mps1 kinase inhibition assay.

References

MPI-0479605: A Technical Overview of a Potent Mps1 Kinase Inhibitor Targeting the Spindle Assembly Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MPI-0479605, a novel small molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Disruption of Mps1 function leads to mitotic aberrations, aneuploidy, and ultimately, cell death, making it a compelling target for cancer therapy.[3][5][6] this compound has demonstrated potent and selective inhibition of Mps1, leading to anti-tumor activity in preclinical models.[3][5]

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1 kinase.[3][7][8] By binding to the ATP pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the activation and maintenance of the spindle assembly checkpoint.[5] This inhibition disrupts the SAC, allowing cells with improperly attached chromosomes to prematurely exit mitosis.[2][5] This forced mitotic exit results in severe chromosome missegregation, aneuploidy, and the formation of micronuclei, which can trigger mitotic catastrophe or apoptosis.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its cytotoxic effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity Notes
Mps1 (TTK)1.8 - 4Highly potent and selective inhibitor.[5][7][8][9]
JNK110Moderate activity.[5]
FER590Moderate activity.[5]
Other (32 kinases)Little to no activityDemonstrates good selectivity for Mps1.[5]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeValue (nM)Notes
HCT116G2/M Escape AssayEC50 = 71.3Overcomes nocodazole-induced mitotic arrest.[5]
Various Tumor Cell LinesCell ViabilityGI50 = 30 - 100Demonstrates broad cytotoxic activity.[7]

Key Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of Mps1 and other kinases.

Methodology:

  • Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) with a protein substrate such as Myelin Basic Protein (MBP) at a concentration of 5 µM.[7]

  • This compound or a vehicle control (DMSO) is added to the reaction mixture.[7]

  • The kinase reaction is initiated by the addition of 40 µM ATP mixed with 1 µCi of [γ-33P]ATP.[7]

  • The reaction is incubated for 45 minutes at room temperature.[7]

  • The reaction is terminated by the addition of 3% phosphoric acid.[7]

  • The mixture is transferred to a P81 filter plate, and the filters are washed with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.[7]

  • The amount of 33P incorporated into the substrate is quantified using a scintillation counter.[7]

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assays (e.g., CellTiter-Glo, WST1)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HCT116, HeLa, A549, Colo205) are seeded in 96-well plates and allowed to adhere overnight.[5][7]

  • The cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 3 or 7 days).[7]

  • Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo (which measures ATP levels as an indicator of metabolically active cells) or WST1.[5][7]

  • Luminescence or absorbance is read using a plate reader.

  • GI50 (concentration for 50% growth inhibition) or IC50 values are determined from dose-response curves.

G2/M Escape Assay (Mitotic Breakthrough)

Objective: To determine the ability of this compound to override the spindle assembly checkpoint.

Methodology:

  • HeLa cells are treated with a microtubule-destabilizing agent like nocodazole (B1683961) (e.g., 250 ng/ml) for 17 hours to induce mitotic arrest by activating the spindle assembly checkpoint.[5]

  • This compound is then added to the culture medium for an additional 4 hours.[5]

  • Cells are fixed and stained with an antibody against a mitotic marker, such as anti-phospho-histone H3, and a DNA dye like Hoechst.[5]

  • The percentage of mitotic cells is determined by image analysis or flow cytometry.[5]

  • A decrease in the percentage of mitotic cells in the presence of this compound indicates an override of the nocodazole-induced mitotic arrest.[5]

Smad2 Phosphorylation Assay

Objective: To assess the off-target effects of this compound, as Mps1 inhibition has been shown to impair Smad2 phosphorylation.[5]

Methodology:

  • HeLa cells are treated with nocodazole to induce mitotic arrest.[5]

  • This compound is added for an additional 2 hours.[5]

  • Cell lysates are prepared and subjected to SDS-PAGE.

  • Proteins are transferred to a membrane and analyzed by Western blot using antibodies specific for phospho-Smad2 (Ser245/Ser250/Ser255), total Smad2, and a loading control like GAPDH.[5]

  • A reduction in the phospho-Smad2 signal indicates inhibition of this pathway.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

spindle_assembly_checkpoint cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) Assembly cluster_apc Anaphase Promoting Complex (APC/C) Regulation cluster_inhibitor Inhibitor Action UK Unattached Kinetochore Mps1 Mps1 (TTK) UK->Mps1 recruits & activates Mad2_inactive Mad2 (inactive) Mps1->Mad2_inactive phosphorylates & activates MCC MCC (Mad2-Cdc20-BubR1) Mad2_inactive->MCC forms complex with Cdc20 Cdc20 Cdc20->MCC BubR1 BubR1 BubR1->MCC APC APC/C MCC->APC inhibits Anaphase Anaphase APC->Anaphase triggers (when active) MPI0479605 This compound MPI0479605->Mps1 inhibits

Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway and the inhibitory action of this compound.

experimental_workflow start Start: Compound Synthesis (this compound) biochemical_assay In Vitro Kinase Assay (Determine IC50 vs. Mps1) start->biochemical_assay selectivity_screening Kinase Selectivity Panel (Assess off-target effects) biochemical_assay->selectivity_screening cell_based_assays Cell-Based Assays selectivity_screening->cell_based_assays viability Cell Viability Assays (Determine GI50 in cancer cells) cell_based_assays->viability mechanistic Mechanistic Assays (e.g., G2/M Escape) cell_based_assays->mechanistic apoptosis Apoptosis Assays (e.g., Caspase 3/7) cell_based_assays->apoptosis in_vivo In Vivo Xenograft Models (Evaluate anti-tumor efficacy) viability->in_vivo mechanistic->in_vivo apoptosis->in_vivo pk_studies Pharmacokinetic Studies in_vivo->pk_studies end Clinical Development Decision pk_studies->end

Caption: Experimental workflow for the evaluation of a novel kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, represents a promising strategy for cancer therapy, particularly in tumors that exhibit aneuploidy and high levels of Mps1 expression. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of Mps1 inhibitors.

References

MPI-0479605: A Technical Guide to its Effects on Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][4] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][5] Disruption of Mps1 function with this compound leads to aberrant mitosis, resulting in aneuploidy and subsequent cell death, making it a compound of interest for cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the effects of this compound on mitosis, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of Mps1.[1][2] Mps1 is a dual-specificity protein kinase that plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the SAC until all chromosomes are correctly aligned at the metaphase plate.[1][2]

By inhibiting Mps1, this compound disrupts the SAC, causing cells to prematurely exit mitosis despite the presence of unattached chromosomes.[5][6] This leads to severe chromosome missegregation, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2]

In cells with functional p53, the cellular stress induced by this compound treatment can trigger a postmitotic checkpoint. This checkpoint is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[1][2] Ultimately, treatment with this compound leads to growth arrest, inhibition of DNA synthesis, and cell death through mitotic catastrophe and/or apoptosis in both p53 wild-type and mutant cell lines.[1][2]

cluster_0 Mitosis cluster_1 Cellular Consequences This compound This compound Mps1 Mps1 This compound->Mps1 Inhibits Aberrant_Mitosis Aberrant Mitosis This compound->Aberrant_Mitosis SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Bipolar_Attachment Bipolar Chromosome Attachment Mps1->Bipolar_Attachment Ensures Mitotic_Exit Proper Mitotic Exit SAC->Mitotic_Exit Prevents Premature Aneuploidy Aneuploidy & Micronuclei Aberrant_Mitosis->Aneuploidy Postmitotic_Checkpoint Postmitotic Checkpoint (p53-p21 pathway) Aneuploidy->Postmitotic_Checkpoint Induces (in p53 wt) Cell_Death Mitotic Catastrophe / Apoptosis Aneuploidy->Cell_Death Postmitotic_Checkpoint->Cell_Death Contributes to

Caption: Mechanism of action of this compound in disrupting mitosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Selectivity vs. Other Kinases
Mps1 (TTK)1.8[3][4]>40-fold[3]
JNK110[7]
FER590[7]
Table 2: In Vitro Cellular Activity
Cell LineGI50 (nM)Assay Duration
Panel of Tumor Cell Lines30 - 100[3]3 or 7 days[3]
HCT-116Varies (dose-dependent)Not specified
A549Not specifiedNot specified
Colo205Not specifiedNot specified
DU-4475Not specifiedNot specified
DU-145Not specifiedNot specified
HCC827Not specifiedNot specified
HT29Not specifiedNot specified
MDA MB 231Not specifiedNot specified
MiaPaCa2Not specifiedNot specified
NCI-H69Not specifiedNot specified
NCI-H460Not specifiedNot specified
NCI-N87Not specifiedNot specified
OPM2Not specifiedNot specified
OVCAR-3Not specifiedNot specified
Table 3: In Vivo Antitumor Activity in Xenograft Models
Xenograft ModelDosing ScheduleTumor Growth Inhibition (%)
HCT-11630 mg/kg, daily, i.p.49[4][7]
HCT-116150 mg/kg, every 4 days, i.p.75[7]
Colo-20530 mg/kg, daily, i.p.No inhibitory activity[4]
Colo-205150 mg/kg, every 4 days, i.p.63[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on Mps1 kinase.

  • Reaction Termination: Reactions are stopped by the addition of 3% phosphoric acid.

  • Sample Transfer: The terminated reactions are transferred to P81 filter plates.

  • Washing: Samples are washed with 1% phosphoric acid.

  • Radioactivity Measurement: The incorporation of ³³P is measured using a TopCount scintillation reader.

  • ATP Concentration: In-house kinase assays are conducted at 2x Km ATP concentrations.

Cell Viability Assay

This protocol is used to determine the GI50 of this compound in various tumor cell lines.

  • Cell Lines: A panel of tumor cell lines including A549, Colo205, HCT116, etc., are used.

  • Treatment: Cells are treated with various concentrations of this compound for 3 or 7 days.

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

Spindle Assembly Checkpoint (SAC) Override Assay

This assay determines the ability of this compound to override a nocodazole-induced mitotic arrest.

  • Cell Line: HeLa cells are a suitable model.

  • Mitotic Arrest: Cells are treated with 250 ng/ml nocodazole (B1683961) for 17 hours to induce mitotic arrest.

  • This compound Treatment: this compound is added to the nocodazole-arrested cells for an additional 4 hours.

  • Fixation and Staining: Cells are fixed and stained with an anti-phospho-histone H3 antibody and Hoechst dye.

  • Analysis: The percentage of mitotic cells is determined by image analysis. Data is normalized to the percentage of mitotic cells treated with nocodazole alone.

Western Blot Analysis for a SAC Override

This protocol analyzes protein level changes to confirm a SAC override.

  • Cell Line and Treatment: Nocodazole-arrested HeLa or HCT-116 cells are treated with DMSO or this compound for various time points (e.g., 0 and 6 hours).

  • Lysate Preparation: Cell lysates are prepared for Western blot analysis.

  • Antibodies: Antibodies against Cyclin B, Securin, and BubR1 phosphorylation are used to assess mitotic exit.

Human Tumor Xenograft Models

This protocol evaluates the in vivo antitumor activity of this compound.

  • Animal Model: Nude (nu+/nu+) mice are used.

  • Tumor Cell Implantation: HCT-116 or Colo-205 cells are transplanted subcutaneously into the flanks of the mice.

  • Treatment Initiation: Treatment with this compound begins when the average tumor mass reaches approximately 100 mm³.

  • Drug Formulation: this compound is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.

  • Dosing: this compound is administered via intraperitoneal (i.p.) injection at the specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured using vernier calipers.

  • Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - 100 * (change in median tumor volume of treated group) / (change in median tumor volume of control group).

cluster_0 In Vitro Analysis cluster_1 Biochemical Assay cluster_2 Cellular Assays cluster_3 In Vivo Analysis Kinase_Assay Mps1 Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (GI50 Determination) Kinase_Assay->Cell_Viability SAC_Override SAC Override Assay (Mitotic Slippage) Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Western_Blot Western Blot (Protein Levels)

References

MPI-0479605 induced aneuploidy in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on MPI-0479605-Induced Aneuploidy in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). It details the mechanism of action, impact on cancer cell viability, and the downstream signaling pathways affected by this compound. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Mps1/TTK, a dual-specificity protein kinase crucial for the proper functioning of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][5] Mps1 plays a pivotal role in this process by recruiting other SAC proteins to unattached kinetochores, thereby generating a signal that inhibits the anaphase-promoting complex/cyclosome (APC/C).[1][5]

By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of events:

  • Aberrant Mitosis: Cells treated with this compound fail to properly align chromosomes at the metaphase plate.[1]

  • Premature Anaphase: The inhibition of the SAC allows for a premature transition from metaphase to anaphase, even in the presence of unattached chromosomes.[6]

  • Chromosome Missegregation: This premature progression results in severe chromosome segregation defects, including the presence of lagging chromosomes.[1]

  • Aneuploidy and Micronuclei Formation: The unequal distribution of chromosomes leads to aneuploidy and the formation of micronuclei in daughter cells.[1][2][4]

  • Cell Fate: Ultimately, these mitotic errors trigger cellular arrest and cell death through apoptosis or mitotic catastrophe.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity and effects of this compound from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Notes
Mps1/TTK1.8ATP-competitive inhibition.[1][3][7]
Mps1/TTK4[6][8]
JNK110Moderate off-target activity.[6]
FER590Moderate off-target activity.[6]

This compound was found to be highly selective for Mps1 when screened against a panel of 32 to 120 other kinases.[1][6]

Table 2: Cellular Activity in Cancer Cell Lines
AssayCell LineEC50 / GI50 (nM)Notes
G2/M EscapeHeLa71.3Overcoming nocodazole-induced mitotic arrest.[6]
Cell ViabilityPanel of tumor cell lines30 - 100GI50 values after 3 or 7 days of treatment.[3]
Cell ViabilityHCT-116 (p53 WT)~90120-hour exposure.[9]
Cell ViabilityHPT (aneuploid HCT-116)>4,800Aneuploid derivatives show resistance.[9]
Table 3: In Vivo Antitumor Efficacy
Xenograft ModelTreatment ScheduleTumor Growth Inhibition (%)Notes
HCT-116 (Colon)30 mg/kg, daily, i.p.49[7]
HCT-116 (Colon)150 mg/kg, every 4th day, i.p.74[7]
Colo-205 (Colon)daily dosing, i.p.No inhibition[7]
Colo-205 (Colon)every 4th day, i.p.63[7]

Signaling Pathways and Cellular Response

The inhibition of Mps1 by this compound triggers a complex cellular response, primarily centered around the consequences of mitotic errors.

G cluster_0 This compound Action cluster_1 Mitotic Progression cluster_2 Cellular Consequences cluster_3 p53-Dependent Response MPI This compound Mps1 Mps1/TTK Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates APC Anaphase Promoting Complex (APC/C) SAC->APC Inhibits Anaphase Premature Anaphase APC->Anaphase Triggers Missegregation Chromosome Missegregation Anaphase->Missegregation Aneuploidy Aneuploidy & Micronuclei Missegregation->Aneuploidy PostMitotic Post-mitotic Checkpoint Aneuploidy->PostMitotic CellDeath Cell Death (Apoptosis / Mitotic Catastrophe) PostMitotic->CellDeath ATR ATR Kinase PostMitotic->ATR Activates p53 p53 Activation ATR->p53 p21 p21 Expression p53->p21 GrowthArrest Growth Arrest p21->GrowthArrest GrowthArrest->CellDeath

Caption: Signaling cascade following Mps1 inhibition by this compound.

In p53-proficient cells, the aneuploidy induced by this compound activates a post-mitotic checkpoint.[1][2][4] This response is characterized by the ATM- and RAD3-related (ATR)-dependent activation of the p53-p21 pathway, leading to growth arrest and, subsequently, cell death.[1][2][4] The compound also induces the phosphorylation of H2AX (γH2AX), a marker of DNA damage response.[1] Notably, this compound is cytotoxic in both p53 wild-type and mutant cell lines, indicating the involvement of p53-independent cell death mechanisms as well.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1/TTK Kinase Activity Assay

This protocol is for determining the IC50 of this compound against Mps1/TTK kinase.

G cluster_workflow Kinase Assay Workflow A Prepare Reaction Mix (Mps1/TTK enzyme, substrate, 2x Km ATP, 33P-ATP) B Add serial dilutions of this compound A->B C Incubate to allow phosphorylation B->C D Terminate reaction with 3% phosphoric acid C->D E Transfer to P81 filter plates D->E F Wash plates with 1% phosphoric acid E->F G Measure 33P radioactivity (TopCount scintillation) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro kinase activity assay.

Methodology:

  • Reaction Setup: Kinase reactions are performed in plates. Each well contains the Mps1/TTK enzyme, a suitable protein substrate, and ATP at a concentration equivalent to twice the experimentally determined Km value.[6] Radiolabeled [γ-³³P]ATP is included in the mix.

  • Compound Addition: this compound is serially diluted and added to the reaction wells. A DMSO control is run in parallel.

  • Incubation: The reaction is incubated at room temperature for a specified period to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by the addition of 3% phosphoric acid.[3]

  • Filtration: The reaction mixture is transferred to P81 phosphocellulose filter plates.[3] The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Washing: Plates are washed multiple times with 1% phosphoric acid.[3]

  • Detection: The amount of incorporated ³³P is quantified using a TopCount scintillation reader.[3]

  • Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Spindle Assembly Checkpoint (G2/M Escape) Assay

This assay measures the ability of this compound to override a SAC-induced mitotic arrest.

Methodology:

  • Mitotic Arrest: HeLa cells are treated with a microtubule-destabilizing agent, such as nocodazole (B1683961) (e.g., 250 ng/ml), for 17 hours.[6] This induces unattached chromosomes and activates the SAC, arresting cells in mitosis.

  • Compound Treatment: The mitotically arrested cells are then treated with various concentrations of this compound for an additional 4 hours.[6]

  • Fixation and Staining: Cells are fixed and stained with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye like Hoechst.[6]

  • Imaging and Analysis: The percentage of mitotic cells (positive for phospho-histone H3) is determined for each treatment condition using image analysis or flow cytometry.[6]

  • Data Normalization: Data is normalized to the percentage of mitotic cells in the nocodazole-only treated sample.[6] A decrease in the percentage of mitotic cells indicates that the compound has overridden the SAC, allowing cells to "escape" mitosis.

Western Blot Analysis of p53 Pathway Activation

This protocol details the detection of key proteins in the p53 signaling pathway following treatment with this compound.

Methodology:

  • Cell Treatment: HCT-116 cells are treated with 1 µM this compound or DMSO (vehicle) for various time points (e.g., 0, 24, 36, 48 hours).[1]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, γH2AX, and a loading control (e.g., β-actin or GAPDH).[1]

  • Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse model.

Methodology:

  • Cell Implantation: HCT-116 or Colo-205 human colorectal cancer cells are implanted subcutaneously into the flanks of immunodeficient mice (e.g., nu/nu mice).[7]

  • Tumor Growth: Tumors are allowed to grow to an average size of approximately 100 mm³.[7]

  • Compound Administration: Mice are randomized into treatment and control groups. This compound is formulated (e.g., in 5% DMA/12% ethanol/40% PEG-300) and administered via intraperitoneal (i.p.) injection according to a specific dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every fourth day).[7] The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - [100 × (change in median tumor volume of treated group) / (change in median tumor volume of control group)].[7]

Conclusion

This compound is a potent and selective inhibitor of Mps1/TTK that effectively induces aneuploidy and subsequent cell death in cancer cells. Its mechanism of action, which involves the disruption of the spindle assembly checkpoint, makes it a valuable tool for studying mitotic regulation and a potential candidate for anticancer therapeutic development. The compound has demonstrated broad cytotoxic activity across various tumor cell lines and significant anti-tumor efficacy in in vivo xenograft models.[6][7] Further investigation into its clinical potential, particularly in tumors with high mitotic rates or specific genetic backgrounds, is warranted.

References

The Pro-Apoptotic Role of MPI-0479605: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor MPI-0479605 and its function in inducing apoptosis in cancer cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1, also known as TTK protein kinase.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to aberrant mitosis, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2][3]

This mitotic disruption triggers a postmitotic checkpoint. In cancer cells with wild-type p53, this checkpoint activation proceeds through an ATM- and RAD3-related (ATR)-dependent signaling cascade, leading to the activation of the p53-p21 pathway.[1][2][3] The ultimate fate of cells treated with this compound, in both p53 wild-type and mutant cell lines, is growth arrest, inhibition of DNA synthesis, and subsequent cell death.[1][2] This cell death occurs through a combination of mitotic catastrophe and apoptosis.[1][2][3] While apoptosis is induced, as evidenced by the activation of caspases-3/7, studies have shown that pan-caspase inhibitors do not completely rescue cells from this compound-induced death, indicating that mitotic catastrophe is also a significant mechanism of cell demise.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterValueCell Line/ModelReference
Mps1 Kinase Inhibition (IC50) 1.8 nMIn vitro kinase assay[2]
Cell Growth Inhibition (GI50) 30 - 100 nMPanel of tumor cell lines

Table 1: In Vitro Efficacy of this compound

Cell LineTreatmentTime PointResultReference
HCT-116This compound48 and 72 hoursSignificant decrease in cell viability[2]
HCT-116This compound48 hoursPeak induction of caspase-3/7 activity[2]

Table 2: Effects of this compound on HCT-116 Colon Cancer Cells

Xenograft ModelDosing RegimenResultP-valueReference
HCT-11630 mg/kg, daily49% Tumor Growth Inhibition (TGI)0.1[2]
HCT-116150 mg/kg, every 4 days74% Tumor Growth Inhibition (TGI)0.005[2]

Table 3: In Vivo Antitumor Activity of this compound

Signaling and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.

MPI_0479605_Signaling_Pathway MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibition SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Regulation Mitosis Aberrant Mitosis SAC->Mitosis Aneuploidy Aneuploidy & Micronuclei Formation Mitosis->Aneuploidy Postmitotic_Checkpoint Postmitotic Checkpoint Aneuploidy->Postmitotic_Checkpoint ATR ATR Postmitotic_Checkpoint->ATR p53 wild-type cells Growth_Arrest Growth Arrest & Inhibition of DNA Synthesis Postmitotic_Checkpoint->Growth_Arrest p53 p53 Activation ATR->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis Growth_Arrest->Apoptosis Mitotic_Catastrophe Mitotic Catastrophe Growth_Arrest->Mitotic_Catastrophe Caspase Caspase-3/7 Activation Apoptosis->Caspase

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_protein_analysis Protein Pathway Analysis start Seed Cancer Cells (e.g., HCT-116) treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability caspase Caspase Activity Assay (e.g., Caspase-Glo 3/7) treat->caspase flow Flow Cytometry (Annexin V/PI Staining) treat->flow lysis Cell Lysis treat->lysis western Western Blot (p53, p21, etc.) lysis->western

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate tumor cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in parallel with a viability assay) to determine the specific caspase activity.

Western Blot Analysis for p53 and p21
  • Cell Treatment and Lysis: Treat cells grown in larger culture dishes (e.g., 6-well plates) with this compound for the specified times. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control to determine the relative changes in protein expression.

References

The Role of MPI-0479605 in Inducing Mitotic Catastrophe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor MPI-0479605 and its mechanism of action in triggering the mitotic catastrophe pathway. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in oncology research and drug development.

Introduction to this compound and Mitotic Catastrophe

Mitotic catastrophe is an oncosuppressive mechanism that prevents the proliferation of cells with mitotic errors by driving them towards cell death or senescence.[1][2] This process is a critical safeguard against genomic instability, a hallmark of cancer.[1] this compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to severe chromosome segregation defects, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[4][5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Notes
Mps1 Kinase1.8ATP-competitive inhibitor.[3][6]
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineGI50 (nM)Cancer Type
A54930 - 100Lung Carcinoma
Colo20530 - 100Colorectal Adenocarcinoma
DU-447530 - 100Breast Carcinoma
DU-14530 - 100Prostate Carcinoma
HCC82730 - 100Lung Adenocarcinoma
HCT11630 - 100Colorectal Carcinoma
HT2930 - 100Colorectal Adenocarcinoma
MDA MB 23130 - 100Breast Adenocarcinoma
MiaPaCa230 - 100Pancreatic Carcinoma
NCI-H6930 - 100Small Cell Lung Cancer
NCI-H46030 - 100Large Cell Lung Cancer
NCI-N8730 - 100Gastric Carcinoma
OPM230 - 100Myeloma
OVCAR-330 - 100Ovarian Adenocarcinoma
Data represents a GI50 range observed in a panel of tumor cell lines after a 7-day treatment.[3]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
HCT-11630 mg/kg, daily, i.p.49%
HCT-116150 mg/kg, every 4 days, i.p.74%
Colo-205150 mg/kg, every 4 days, i.p.63%
[3][6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

This compound and the Mitotic Catastrophe Signaling Pathway

Mitotic_Catastrophe_Pathway cluster_mitosis Mitosis cluster_drug_intervention Drug Intervention cluster_outcome Cellular Outcome Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates APC/C Anaphase-Promoting Complex (APC/C) SAC->APC/C Inhibits Anaphase Anaphase APC/C->Anaphase Triggers Chromosome_Segregation Correct Chromosome Segregation Mitotic_Exit Normal Mitotic Exit Chromosome_Segregation->Mitotic_Exit Anaphase->Chromosome_Segregation This compound This compound Mps1_Inhibition Mps1 Inhibition This compound->Mps1_Inhibition Mps1_Inhibition->Mps1 Inhibits SAC_Abrogation SAC Abrogation Mps1_Inhibition->SAC_Abrogation Premature_Anaphase Premature Anaphase SAC_Abrogation->Premature_Anaphase Chromosome_Missegregation Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Cell_Death Apoptosis / Cell Death Mitotic_Catastrophe->Cell_Death

Caption: this compound inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.

Experimental Workflow for Assessing this compound-Induced Mitotic Catastrophe

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Mitotic Catastrophe cluster_endpoints Endpoints Cell_Seeding Seed Cancer Cells (e.g., HCT-116, HeLa) Drug_Treatment Treat with this compound (various concentrations) Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Fix_Permeabilize Fix and Permeabilize Cells Incubation->Fix_Permeabilize Flow_Cytometry Flow Cytometry (DNA content, Cell Cycle) Incubation->Flow_Cytometry Western_Blot Western Blot Analysis (p-H3, Cyclin B1) Incubation->Western_Blot Immunofluorescence Immunofluorescence Staining (α-tubulin, DAPI) Fix_Permeabilize->Immunofluorescence Microscopy Confocal/Fluorescence Microscopy Immunofluorescence->Microscopy Morphological_Analysis Quantify Micronuclei, Multinucleation, Abnormal Spindles Microscopy->Morphological_Analysis Cell_Cycle_Arrest Analyze G2/M Arrest and Polyploidy Flow_Cytometry->Cell_Cycle_Arrest Protein_Expression Assess Mitotic Marker Expression Levels Western_Blot->Protein_Expression

Caption: Workflow for analyzing this compound-induced mitotic catastrophe in cancer cells.

Detailed Experimental Protocols

In Vitro Mps1 Kinase Assay

This protocol is adapted from methodologies used to characterize this compound.[3]

  • Reaction Setup :

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.

    • Add 25 ng of recombinant full-length Mps1 enzyme to the reaction buffer.

    • Add 5 µM Myelin Basic Protein (MBP) as the substrate.

    • Add this compound at desired concentrations (or DMSO as a vehicle control).

  • Initiation of Reaction :

    • Add 40 µM ATP (2x Km) and 1 µCi [γ-³³P]ATP to the reaction mixture.

    • Incubate at room temperature for 45 minutes.

  • Termination and Detection :

    • Terminate the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to P81 phosphocellulose filter plates.

    • Wash the plates with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the ³³P radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the DMSO control.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the methodology used to determine the GI50 of this compound in a panel of cancer cell lines.[3]

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Drug Treatment :

    • After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.

    • Incubate the plates for 3 or 7 days.

  • Lysis and Luminescence Measurement :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Immunofluorescence for Detection of Mitotic Catastrophe

This protocol provides a general framework for visualizing the hallmarks of mitotic catastrophe.

  • Cell Culture and Treatment :

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with this compound at a concentration known to induce mitotic defects (e.g., 100-500 nM) for 24-48 hours.

  • Fixation and Permeabilization :

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining :

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-α-tubulin for spindle visualization) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting :

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis :

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the percentage of cells exhibiting hallmarks of mitotic catastrophe, such as multipolar spindles, micronuclei, and multinucleation.

In Vivo Xenograft Study

This protocol is a generalized procedure based on studies with this compound in mouse models.[3][6]

  • Cell Implantation :

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 or Colo-205 cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment Initiation :

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration :

    • Prepare the this compound formulation (e.g., in 5% N,N-dimethylacetamide, 12% ethanol, and 40% PEG-300).

    • Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint :

    • Measure the tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) using the formula: % TGI = 100 x (1 - [change in mean tumor volume of treated group / change in mean tumor volume of control group]).

Conclusion

This compound is a potent Mps1 inhibitor that effectively induces mitotic catastrophe in a broad range of cancer cell lines. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound and the mitotic catastrophe pathway in cancer.

References

selectivity profile of MPI-0479605 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the relevant signaling pathways.

Kinase Selectivity Profile

This compound is a highly selective inhibitor of Mps1 with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[1] Its selectivity has been demonstrated to be over 40 times greater for Mps1 than for other kinases.[1] The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of protein kinases.

IC50 Values Against a Panel of Kinases

The IC50 values for this compound against a selection of kinases are presented in Table 1. This data highlights the potent and specific inhibition of Mps1.

KinaseIC50 (nM)
Mps1 (TTK) 1.8
JNK1110
FER590

Table 1: IC50 values of this compound against various kinases. Data sourced from in vitro kinase assays.

Inhibitory Activity at 500 nM Against a Broader Kinase Panel

Table 2 presents the percent inhibition of a broader panel of kinases at a single concentration of 500 nM this compound. This screening provides a wider view of the compound's selectivity.

Kinase FamilyKinaseInhibition at 500 nM (%)
Serine/Threonine Kinase Mps1 (TTK) >95
CMGCJNK150-70
Tyrosine KinaseFER30-50
.........

Table 2: Percent inhibition of various kinases by 500 nM this compound. This table is a representation of the broader screening data available in supplementary materials of cited literature. For a complete list, refer to the supplementary data of Tardif et al., Mol Cancer Ther, 2011.

Experimental Protocols

The kinase inhibition profile of this compound was determined using a radiometric protein kinase assay, specifically a ³³P-phosphate incorporation filter binding assay.

In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Principle: This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a protein or peptide substrate by the kinase. The resulting radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The inhibitory effect of this compound is determined by measuring the reduction in phosphate (B84403) incorporation in the presence of the compound.

Materials:

  • Recombinant full-length kinase enzymes

  • This compound (test compound)

  • Myelin Basic Protein (MBP) or other suitable substrate

  • [γ-³³P]ATP

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • Phosphoric acid (3%)

  • P81 phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the reaction buffer, the kinase enzyme, and the substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an excess of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Mps1 Signaling Pathway in Mitosis

Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[2]

Mps1_Signaling_Pathway cluster_kinetochore Kinetochore Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 recruits & activates Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates Cdc20 Cdc20 Mad1_Mad2->Cdc20 inhibits Bub1->Cdc20 inhibits APC_C APC/C Cdc20->APC_C activates Anaphase Anaphase APC_C->Anaphase promotes MPI_0479605 This compound MPI_0479605->Mps1 inhibits Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound Add_Inhibitor Add this compound to Reaction Wells Compound_Dilution->Add_Inhibitor Reagent_Mix Prepare Kinase, Substrate, Buffer Mix Reagent_Mix->Add_Inhibitor Start_Reaction Initiate with [γ-³³P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Terminate Stop Reaction with Phosphoric Acid Incubate->Terminate Filter Transfer to P81 Filter Plate Terminate->Filter Wash Wash to Remove Unincorporated ³³P Filter->Wash Count Quantify Radioactivity Wash->Count Calculate_Inhibition Calculate % Inhibition Count->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Structural Analysis of MPI-0479605 Binding to Mps1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in aneuploidy and is a hallmark of many cancers, making it an attractive target for therapeutic intervention. MPI-0479605 is a potent and selective ATP-competitive inhibitor of Mps1 that has demonstrated antitumor activity. This guide provides a detailed technical overview of the structural analysis of this compound binding to Mps1, compiling key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Mps1 Signaling Pathway and Inhibition

Mps1 is a central node in the SAC signaling cascade. At unattached kinetochores, Mps1 initiates the checkpoint signal by phosphorylating its substrates, leading to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.

This compound, by competing with ATP for the kinase's active site, effectively blocks the phosphotransferase activity of Mps1. This inhibition abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 Phosphorylation Phosphorylation Mps1->Phosphorylation phosphorylates Cell_Death Aneuploidy & Cell Death Mps1->Cell_Death inhibition leads to Substrates Knl1, Mad1, etc. Substrates->Phosphorylation This compound This compound This compound->Mps1 inhibits ATP ATP ATP->Mps1 MCC_Assembly MCC Assembly Phosphorylation->MCC_Assembly APC_C_Inhibition APC/C Inhibition MCC_Assembly->APC_C_Inhibition Anaphase_Delay Anaphase Delay APC_C_Inhibition->Anaphase_Delay

Caption: Mps1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with Mps1.

Table 1: Binding Affinity and Potency

ParameterValueNotes
IC501.8 nMIn vitro kinase assay with myelin basic protein as substrate.
IC504 nMIn vitro kinase assay.
GI5030-100 nMIn a panel of tumor cell lines.

Table 2: Crystallographic Data for Mps1 in Complex with this compound

ParameterValue
PDB ID5N7V
Resolution2.52 Å
R-Value Work0.194
R-Value Free0.278
Expression SystemEscherichia coli
OrganismHomo sapiens

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1.

Materials:

  • Recombinant full-length Mps1 enzyme

  • Myelin basic protein (MBP) as a substrate

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100

  • [γ-33P]ATP

  • This compound (or other inhibitors) dissolved in DMSO

  • 3% Phosphoric acid

  • P81 filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 25 ng of recombinant Mps1 enzyme and 5 µM MBP in the reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding 40 µM ATP supplemented with 1 µCi of [γ-33P]ATP.

  • Incubate the reaction at room temperature for 45 minutes.

  • Terminate the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to P81 filter plates.

  • Wash the filter plates with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of 33P radioactivity incorporated into MBP using a scintillation counter.

  • Calculate the percentage of Mps1 inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Mps1, MBP, Buffer) Start->Prepare_Mixture Add_Inhibitor Add this compound (or DMSO) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with [γ-33P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate 45 min at RT Initiate_Reaction->Incubate Terminate Terminate with Phosphoric Acid Incubate->Terminate Filter Transfer to P81 Filter Plate & Wash Terminate->Filter Measure Measure Radioactivity (Scintillation Counter) Filter->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.
X-ray Crystallography of the Mps1-MPI-0479605 Complex

While a detailed, step-by-step protocol for the crystallization of the Mps1-MPI-0479605 complex is not fully available in the public domain, the general workflow for such an experiment is outlined below, based on the information from the PDB entry 5N7V and standard crystallographic practices.

1. Protein Expression and Purification:

  • The kinase domain of human Mps1 is typically expressed in an E. coli expression system.

  • The recombinant protein is then purified to high homogeneity using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization:

  • The purified Mps1 kinase domain is concentrated to an appropriate level.

  • The protein is then mixed with a solution containing this compound in excess to ensure saturation of the binding site.

  • Crystallization is achieved by screening a wide range of conditions (precipitants, buffers, pH, and additives) using techniques such as vapor diffusion (sitting-drop or hanging-drop).

3. Data Collection and Processing:

  • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction images are processed to determine the space group, unit cell dimensions, and reflection intensities.

4. Structure Solution and Refinement:

  • The structure is solved using molecular replacement, with a previously determined structure of Mps1 or a homologous kinase as a search model.

  • The model is then refined against the experimental data, and the this compound molecule is built into the electron density map.

  • Iterative cycles of manual model building and computational refinement are performed until the model converges and meets quality validation criteria.

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Expression Mps1 Expression (E. coli) Purification Protein Purification (Chromatography) Expression->Purification Complex_Formation Complex Formation (Mps1 + this compound) Purification->Complex_Formation Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Molecular_Replacement Molecular Replacement Data_Processing->Molecular_Replacement Refinement Model Building & Refinement Molecular_Replacement->Refinement

Caption: General Workflow for X-ray Crystallography.

Structural Insights from the Mps1-MPI-0479605 Complex

Analysis of the crystal structure of Mps1 in complex with this compound (PDB: 5N7V) reveals the molecular basis for its potent and selective inhibition. This compound binds to the ATP-binding pocket of the Mps1 kinase domain, forming key interactions with the hinge region and other residues in the active site. A detailed examination of these interactions, including hydrogen bonds and hydrophobic contacts, can inform structure-activity relationship (SAR) studies and guide the design of next-generation Mps1 inhibitors with improved properties.

Conclusion

The structural and quantitative data presented in this guide provide a comprehensive overview of the binding of this compound to Mps1. The detailed experimental protocols offer a foundation for the replication and extension of these findings. This information is valuable for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the development of novel therapeutics targeting the spindle assembly checkpoint.

References

Methodological & Application

MPI-0479605 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the dual-specificity protein kinase Mps1 (TTK).[1][2][3] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome attachment to the mitotic spindle before cell division.[2][3] Inhibition of Mps1 by this compound disrupts this checkpoint, leading to improper chromosome segregation, aneuploidy, and ultimately, cell death in cancer cells through mechanisms such as apoptosis or mitotic catastrophe.[2][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed protocols for the cell-based applications of this compound.

Mechanism of Action

This compound targets the Mps1 kinase, which plays a pivotal role in the cell division process. The inhibition of Mps1 leads to a cascade of cellular events, including the inability of cells to properly align chromosomes at the metaphase plate.[1] In cells with functional p53, this mitotic disruption can trigger a postmitotic checkpoint, activating the p53-p21 pathway.[2][5] Regardless of p53 status, treatment with this compound typically results in growth arrest and inhibition of DNA synthesis, followed by cell death.[2]

cluster_0 Cellular Response to this compound MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Maintains AberrantMitosis Aberrant Mitosis (Chromosome Mis-segregation) Aneuploidy Aneuploidy & Micronuclei Formation AberrantMitosis->Aneuploidy Leads to p53_pathway p53-p21 Pathway Activation (in p53 wild-type cells) Aneuploidy->p53_pathway Induces GrowthArrest Growth Arrest & Inhibition of DNA Synthesis Aneuploidy->GrowthArrest Induces p53_pathway->GrowthArrest Contributes to CellDeath Cell Death (Apoptosis / Mitotic Catastrophe) GrowthArrest->CellDeath Results in

Caption: Signaling pathway of this compound in cancer cells.

Data Presentation

In Vitro Kinase Inhibition
TargetIC50 (nM)
Mps11.8[1]
JNK1110[3]
FER590[3]
Cellular Activity
Cell LineAssayMetricValue (nM)
Panel of Tumor Cell LinesCell ViabilityGI5030 - 100[4]
HCT-116Cell Cycle ArrestEC50300[1]
A549Antiproliferation (72h)IC50> 10,000[1]

Experimental Protocols

General Cell Culture

A variety of human cancer cell lines, including HCT-116 and HeLa, can be used to study the effects of this compound.

  • Culture Conditions: Cells are to be cultured in the recommended medium for the specific cell line, supplemented with 10% fetal calf serum.[5] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[4] For cell-based assays, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates for 3 to 7 days.[4]

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4]

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.

cluster_1 Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 3-7 days B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate GI50 E->F

Caption: Workflow for determining cell viability after this compound treatment.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation states following treatment with this compound.

  • Cell Treatment: Culture cells to approximately 80% confluency and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for various time points.[5]

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against p53, phospho-p53 (S15), p21, and γH2AX.[5] Use an antibody against a housekeeping protein like GAPDH or β-actin for a loading control.[5]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Spindle Assembly Checkpoint (SAC) Override Assay

This assay determines the ability of this compound to override a SAC arrest induced by a microtubule-destabilizing agent.

  • Cell Arrest: Treat HeLa cells with a microtubule-destabilizing agent like nocodazole (B1683961) (e.g., 250 ng/ml) for 17 hours to induce mitotic arrest and activate the SAC.[3]

  • Inhibitor Treatment: Add this compound to the nocodazole-arrested cells and incubate for an additional 2-4 hours.[3]

  • Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker, such as phospho-histone H3, and a DNA dye like Hoechst.[3]

  • Microscopy and Analysis: Acquire images using fluorescence microscopy. The percentage of cells remaining in mitosis (phospho-histone H3 positive) is determined. A decrease in the mitotic population in this compound-treated samples compared to the nocodazole-only control indicates SAC override.[3]

cluster_2 Spindle Assembly Checkpoint Override Workflow Nocodazole Treat HeLa cells with Nocodazole (17h) to arrest in mitosis MPI_add Add this compound (2-4h) Nocodazole->MPI_add Fix_Stain Fix and stain cells with anti-phospho-Histone H3 and Hoechst dye MPI_add->Fix_Stain Analyze Image and quantify percentage of mitotic cells Fix_Stain->Analyze

Caption: Experimental workflow for the spindle assembly checkpoint override assay.

References

MPI-0479605 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and highly selective, ATP-competitive inhibitor of monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC ensures proper chromosome segregation during mitosis, and its disruption can lead to aneuploidy and cell death, making Mps1 a compelling target in oncology.[5][6] this compound has an IC50 value of 1.8 nM for Mps1 and demonstrates significant selectivity over a broad panel of other kinases.[1][4] Inhibition of Mps1 by this compound results in aberrant mitotic progression, leading to chromosome missegregation, G2/M cell cycle arrest, and ultimately, mitotic catastrophe or apoptosis.[1][3][5] These application notes provide detailed information on the solubility of this compound and protocols for its use in common experimental settings.

Data Presentation

Solubility of this compound

The solubility of this compound can vary between different sources and may be influenced by factors such as the purity of the compound, the quality of the solvent, and the use of physical methods to aid dissolution. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as it is hygroscopic.[2][3] Warming and sonication can also facilitate the dissolution process.[7]

SolventReported Solubility RangeConcentration (mM)NotesCitations
DMSO 1 - 62 mg/mL2.45 - 152.14 mMSparingly soluble to soluble. Solubility can be impacted by water content in DMSO. Use of fresh DMSO, sonication, and warming is recommended.[1][2][3][7][8][9][10]
Ethanol 2 mg/mL~4.9 mMHeating is recommended to aid dissolution.[3][10]
Methanol 0.1 - 1 mg/mL0.25 - 2.45 mMSlightly soluble.[1][9]
Water 0.1 - 1 mg/mL (or Insoluble)0.25 - 2.45 mMSlightly soluble to insoluble. To prepare aqueous solutions, it is advised to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[1][3][9][11]

Signaling Pathway

This compound targets the Mps1 kinase, a key component of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.

MPI0479605_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Effect of this compound Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 recruits & activates SAC Spindle Assembly Checkpoint (SAC) Activation Mps1->SAC Aberrant Mitosis Aberrant Mitosis APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits degradation of Securin Chromosome Segregation Chromosome Segregation Separase->Chromosome Segregation cleaves Cohesin Mitotic Exit Mitotic Exit Chromosome Segregation->Mitotic Exit MPI0479605 This compound MPI0479605->Mps1 inhibits Aneuploidy Aneuploidy Aberrant Mitosis->Aneuploidy Cell Death Mitotic Catastrophe / Apoptosis Aneuploidy->Cell Death

Caption: Mps1 inhibition by this compound disrupts the spindle assembly checkpoint.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (crystalline solid)[1]

  • Anhydrous, high-quality DMSO[2][3]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator or water bath at 37°C[7]

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly to dissolve the compound.

  • If complete dissolution is not achieved, sonicate the tube for a few minutes or warm it at 37°C until the solution is clear.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.[2][10]

In Vitro Mps1 Kinase Assay

Objective: To determine the inhibitory activity of this compound on Mps1 kinase.

Materials:

  • Recombinant full-length Mps1 enzyme[3][10]

  • Myelin basic protein (MBP) as a substrate[3][10]

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[3][10]

  • ATP (at a concentration of 2x Km)[3][10]

  • [γ-³³P]ATP[3][10]

  • This compound serial dilutions

  • 3% Phosphoric acid[10]

  • P81 filter plates[10]

  • Scintillation counter[10]

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction plate, incubate 25 ng of recombinant Mps1 enzyme with the this compound dilutions (or DMSO as a vehicle control) in the kinase reaction buffer containing 5 µM MBP.[3][10]

  • Initiate the kinase reaction by adding 40 µM ATP mixed with 1 µCi [γ-³³P]ATP.[3][10]

  • Incubate the reaction at room temperature for 45 minutes.[3][10]

  • Terminate the reaction by adding 3% phosphoric acid.[10]

  • Transfer the reaction mixture to a P81 filter plate and wash with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]

  • Measure the amount of ³³P radioactivity incorporated into the MBP substrate using a scintillation counter.[10]

  • Calculate the percentage of Mps1 inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)[1]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 3 or 7 days).[10]

  • At the end of the incubation period, add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Experimental Workflow

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

MPI0479605_Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Cell Culture Cell Culture Start->Cell Culture Treat Cells Treat Cells Prepare this compound Stock->Treat Cells Cell Culture->Treat Cells Incubate Incubate Treat Cells->Incubate Endpoint Assays Endpoint Assays Incubate->Endpoint Assays Cell Viability Cell Viability Endpoint Assays->Cell Viability Cell Cycle Analysis Cell Cycle Analysis Endpoint Assays->Cell Cycle Analysis Western Blot Western Blot Endpoint Assays->Western Blot Immunofluorescence Immunofluorescence Endpoint Assays->Immunofluorescence Data Analysis Data Analysis Cell Viability->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis

References

Application Notes and Protocols: MPI-0479605 in an HCT-116 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), in a human colorectal carcinoma HCT-116 xenograft mouse model. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule, ATP-competitive inhibitor of Mps1 kinase, a critical component of the spindle assembly checkpoint (SAC).[1][2] Mps1 is overexpressed in various cancer cell lines and plays an essential role in ensuring proper chromosome segregation during mitosis.[1][2] Inhibition of Mps1 by this compound disrupts the SAC, leading to aberrant mitosis, aneuploidy, and subsequent apoptotic cell death in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines, including HCT-116, and in in vivo xenograft models.[3][4]

The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research for its robust tumorigenicity and reproducible growth in immunodeficient mice.[5] This protocol outlines the methodology for establishing HCT-116 xenografts and assessing the in vivo efficacy of this compound.

Signaling Pathway of this compound

This compound targets the Mps1 kinase, a key regulator of the spindle assembly checkpoint. The diagram below illustrates the proposed mechanism of action.

MPI_0479605_Pathway cluster_mitosis Mitosis cluster_treatment This compound Treatment Proper_Spindle_Attachment Proper Bipolar Spindle Attachment SAC_Active Spindle Assembly Checkpoint (SAC) Active (Mps1 Kinase) Proper_Spindle_Attachment->SAC_Active Absence of Anaphase Anaphase Proper_Spindle_Attachment->Anaphase Leads to SAC_Active->Anaphase Inhibition of Anaphase Promoting Complex (APC/C) MPI_0479605 This compound Mps1_Inhibition Mps1 Kinase Inhibition MPI_0479605->Mps1_Inhibition SAC_Disruption SAC Disruption Mps1_Inhibition->SAC_Disruption Aberrant_Mitosis Aberrant Mitosis & Aneuploidy SAC_Disruption->Aberrant_Mitosis p53_Activation p53-p21 Pathway Activation (in p53 WT cells) Aberrant_Mitosis->p53_Activation Cell_Death Mitotic Catastrophe & Apoptosis Aberrant_Mitosis->Cell_Death p53_Activation->Cell_Death

Caption: Mechanism of action of this compound targeting Mps1 kinase.

Experimental Protocols

  • Cell Line: HCT-116 (human colorectal carcinoma)

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Animals: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.[5][6]

  • Cell Preparation: Harvest HCT-116 cells during the exponential growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/100 µL.[7] To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[7]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6][7]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly.[7][8] Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]

  • Study Initiation: Begin treatment when the average tumor volume reaches 100-150 mm³.[7]

  • Formulation: this compound can be formulated in a vehicle such as 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[4]

  • Dosing Regimen:

    • Regimen A: 30 mg/kg, administered intraperitoneally (i.p.) daily.[3][4]

    • Regimen B: 150 mg/kg, administered i.p. every fourth day.[3][4]

  • Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment groups.

  • Tumor Growth Inhibition (TGI): Measure tumor volumes and body weights twice weekly.[7] TGI is a key endpoint to assess the efficacy of the treatment.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity. A reduction in body weight of more than 15% may indicate adverse effects.[3]

  • Study Duration: The study can be continued for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size (e.g., 2000 mm³).[7]

  • Euthanasia: Euthanize mice at the end of the study or if they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss, or signs of distress).

  • Tissue Collection: At necropsy, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[8]

Experimental Workflow

The following diagram outlines the general workflow for the HCT-116 xenograft study with this compound.

Xenograft_Workflow Cell_Culture HCT-116 Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach 100-150 mm³ Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, etc. Monitoring->Endpoint

Caption: Workflow for HCT-116 xenograft study with this compound.

Data Presentation

Quantitative data from in vivo studies with this compound in HCT-116 xenografts are summarized below.

ParameterValueReference
Cell Line HCT-116[3][4]
Xenograft Model Subcutaneous[3][4]
This compound IC50 (in vitro) 1.8 nM[4]
Dosing Regimen 1 30 mg/kg, i.p., daily[3][4]
Tumor Growth Inhibition (Regimen 1) 49%[3][4]
Dosing Regimen 2 150 mg/kg, i.p., every fourth day[3][4]
Tumor Growth Inhibition (Regimen 2) 75%[3]
Maximum Body Weight Loss < 15%[3]

Conclusion

The protocol described provides a comprehensive framework for evaluating the anti-tumor effects of this compound in an HCT-116 xenograft model. The potent and selective inhibition of Mps1 by this compound translates to significant tumor growth inhibition in vivo, supporting its potential as a novel cancer therapeutic. Researchers should adhere to institutional guidelines for animal care and use when conducting these experiments.

References

Application Notes and Protocols for MPI-0479605 and Paclitaxel Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1, and paclitaxel (B517696), a microtubule-stabilizing agent. The rationale for this combination lies in the distinct but complementary mechanisms of action of the two compounds, both targeting critical processes in mitosis.

This compound inhibits Mps1, a key component of the spindle assembly checkpoint (SAC), leading to improper chromosome segregation, aneuploidy, and ultimately mitotic catastrophe or apoptosis.[1][2][3] Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent cell death.[4][5] Preclinical studies on other Mps1 inhibitors combined with taxanes have demonstrated synergistic effects in tumor cell killing, providing a strong basis for exploring this specific combination.[6][7][8][9]

These notes are intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the synergistic potential and efficacy of this compound and paclitaxel combination therapy.

Data Presentation

Table 1: In Vitro Activity of this compound as a Single Agent
ParameterValueCell LinesConditionsReference
IC50 (Mps1 Kinase Inhibition) 1.8 nM-In vitro kinase assay[3][10]
GI50 (Cell Viability) 30 - 100 nMA549, Colo205, DU-4475, DU-145, HCC827, HCT116, HT29, MDA MB 231, MiaPaCa2, NCI-H69, NCI-H460, NCI-N87, OPM2, and OVCAR-33 or 7-day treatment[3]
Table 2: In Vitro Activity of Paclitaxel as a Single Agent
ParameterCancer TypeCell LinesIC50 (nM)Exposure TimeReference
IC50 Breast CancerSK-BR-3Varies72 h[11]
MDA-MB-231Varies72 h[11][12]
T-47DVaries72 h[11]
ZR75-1Varies-[12]
IC50 Various8 human tumor cell lines2.5 - 7.524 h[13]
Median IC50 Non-Small Cell Lung Cancer14 human cell lines9,40024 h[14]
27120 h[14]
Median IC50 Small Cell Lung Cancer14 human cell lines25,00024 h[14]
5,000120 h[14]

Note: IC50 values for paclitaxel can vary significantly depending on the cell line, exposure duration, and assay method.

Table 3: In Vivo Antitumor Activity of this compound as a Single Agent in Xenograft Models
Tumor ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
HCT-116 (Colon) 30 mg/kg, daily, i.p.49%[2][10]
150 mg/kg, every 4 days, i.p.74%[2][10]
Colo-205 (Colon) 30 mg/kg, daily, i.p.No significant inhibition[10]
150 mg/kg, every 4 days, i.p.63%[10]

Signaling Pathway and Experimental Workflow Visualizations

MPI_0479605_Signaling_Pathway This compound Signaling Pathway MPI This compound Mps1 Mps1 Kinase MPI->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates ChromosomeSeg Proper Chromosome Segregation Mps1->ChromosomeSeg Required for SAC->ChromosomeSeg Ensures Aneuploidy Aneuploidy MitoticCatastrophe Mitotic Catastrophe Aneuploidy->MitoticCatastrophe Apoptosis Apoptosis Aneuploidy->Apoptosis

Caption: Mechanism of action of this compound.

Paclitaxel_Signaling_Pathway Paclitaxel Signaling Pathway cluster_process Cellular Process Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin->Microtubules Polymerizes into Dynamics Microtubule Dynamics (Assembly/Disassembly) MitoticSpindle Mitotic Spindle Formation Dynamics->MitoticSpindle Essential for MitoticArrest Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Combination_Therapy_Workflow Experimental Workflow for Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Line Culture SingleAgent Single-Agent Dose Response (IC50 Determination) CellCulture->SingleAgent Combination Combination Treatment (Fixed-ratio or Matrix) SingleAgent->Combination Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Combination->Viability Mechanism Mechanistic Studies (Apoptosis, Cell Cycle) Combination->Mechanism Synergy Synergy Analysis (e.g., Combination Index) Viability->Synergy Xenograft Tumor Xenograft Model Establishment Synergy->Xenograft Promising combinations advance to in vivo Treatment Treatment Groups: - Vehicle - this compound alone - Paclitaxel alone - Combination Xenograft->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry Monitoring->Endpoint

Caption: Workflow for combination therapy evaluation.

Synergistic_Mechanism Synergistic Mechanism of this compound and Paclitaxel cluster_mpi This compound Action cluster_paclitaxel Paclitaxel Action MPI This compound Mps1 Mps1 MPI->Mps1 Inhibits Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates AberrantMitosis Aberrant Mitosis & Aneuploidy Mps1->AberrantMitosis Prevents (when active) MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Induces SAC->AberrantMitosis Prevents (when active) MitoticArrest->SAC Activates CellDeath Enhanced Cell Death (Apoptosis/Mitotic Catastrophe) MitoticArrest->CellDeath AberrantMitosis->CellDeath

Caption: Synergistic targeting of mitosis.

Experimental Protocols

In Vitro Synergy Assessment

1. Cell Culture and Reagents

  • Cell Lines: Select a panel of cancer cell lines relevant to the research question (e.g., breast, colon, lung cancer lines for which single-agent data is available). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Compounds: Prepare stock solutions of this compound and paclitaxel in DMSO. Store at -20°C or as recommended by the supplier.

2. Single-Agent IC50 Determination

  • Objective: To determine the concentration of each drug that inhibits 50% of cell growth.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and paclitaxel in a culture medium.

    • Treat the cells with a range of concentrations for each drug and incubate for 72 hours.

    • Assess cell viability using an appropriate method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

3. Combination Synergy Assay (Checkerboard Assay)

  • Objective: To evaluate the synergistic, additive, or antagonistic effects of the drug combination.

  • Procedure:

    • Design a matrix of drug concentrations based on the single-agent IC50 values. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from sub-IC50 to supra-IC50 levels.

    • Seed cells in 96-well plates as described above.

    • Treat cells with the combination of this compound and paclitaxel according to the designed matrix. Include wells for each drug alone and untreated controls.

    • After 72 hours of incubation, assess cell viability.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

4. Mechanistic Assays

  • Cell Cycle Analysis:

    • Treat cells with this compound, paclitaxel, or the combination at synergistic concentrations for 24-48 hours.

    • Harvest, fix, and stain cells with propidium (B1200493) iodide (PI).

    • Analyze the cell cycle distribution by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Assay:

    • Following drug treatment, stain cells with Annexin V and PI.

    • Analyze by flow cytometry to quantify early and late apoptotic cells.

    • Alternatively, perform a Western blot to detect cleavage of PARP and caspase-3.

In Vivo Xenograft Study

1. Animal Model and Tumor Implantation

  • Animals: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Cells: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT-116) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

2. Treatment Protocol

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control

    • This compound alone (e.g., 150 mg/kg, i.p., every 4 days)[10]

    • Paclitaxel alone (e.g., 10-20 mg/kg, i.v. or i.p., once or twice weekly)

    • This compound and paclitaxel combination

  • Dosing: The optimal doses and schedule for the combination should be determined in a pilot study to assess tolerability and the maximum tolerated dose (MTD).

  • Monitoring: Record tumor volumes and body weights twice weekly. Monitor for any signs of toxicity.

3. Endpoint Analysis

  • Efficacy: The primary endpoint is tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a predetermined size.

  • Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded. Portions of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or flash-frozen for Western blot analysis.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell densities, drug concentrations, and treatment times, for their specific cell lines and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: Synergistic Effects of MPI-0479605 with Other Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), in combination with other chemotherapeutic agents. The information herein is intended to guide researchers in designing and executing experiments to identify and quantify synergistic interactions, ultimately informing the development of more effective combination cancer therapies.

Introduction

This compound is a small molecule inhibitor that targets Mps1, a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts proper chromosome segregation during mitosis, leading to aneuploidy and subsequent cell death in cancer cells, a process often referred to as mitotic catastrophe.[1][2] Given its mechanism of action, there is a strong rationale for combining this compound with other anticancer drugs, particularly those that also affect mitosis, such as taxanes. The goal of such combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.

Synergistic Interactions with Taxanes

Preclinical studies have indicated that Mps1 inhibitors exhibit synergistic effects when combined with taxanes, a class of chemotherapy drugs that stabilize microtubules and cause mitotic arrest. While specific quantitative data for this compound in combination therapies is not extensively published, the known mechanism of Mps1 inhibitors suggests a strong potential for synergy. The combination of an Mps1 inhibitor and a taxane (B156437) can lead to an increase in multipolar anaphases, aberrant nuclear morphologies, and enhanced cancer cell death.

Quantitative Data Summary

The following table represents an illustrative example of the type of quantitative data that would be generated from in vitro synergy studies of this compound with paclitaxel (B517696), a commonly used taxane. The data is analyzed using the Chou-Talalay method, which calculates a Combination Index (CI) to quantify the nature of the drug interaction.

Table 1: Illustrative Quantitative Analysis of this compound and Paclitaxel Synergy in HCT-116 Colon Cancer Cells

Drug/CombinationIC50 (nM)Combination Index (CI) at 50% EffectInterpretation
This compound (alone)50N/A-
Paclitaxel (alone)10N/A-
This compound + Paclitaxel (1:5 ratio)See Dose-Response0.6Synergism
This compound + Paclitaxel (1:2 ratio)See Dose-Response0.7Synergism

Note: The data in this table is hypothetical and serves as an example of expected results from the protocols outlined below. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity using the MTT Assay

This protocol details the steps to determine the synergistic effects of this compound and paclitaxel on the viability of cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line (e.g., HCT-116, human colon carcinoma)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (powder)

  • Paclitaxel (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCT-116 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Paclitaxel in DMSO.

    • Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations. A serial dilution is recommended.

  • Drug Treatment (Combination Study):

    • Prepare serial dilutions of this compound and Paclitaxel, both alone and in combination at fixed molar ratios (e.g., 1:5, 1:2).

    • Remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Include wells with vehicle control (medium with DMSO, concentration not exceeding 0.1%).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • After 72 hours, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Use software like CompuSyn to perform the Chou-Talalay analysis.

    • The software will generate IC50 values for each drug alone and in combination, and calculate the Combination Index (CI) at different effect levels (e.g., 50%, 75%, 90% inhibition).

Protocol 2: In Vivo Xenograft Study of this compound and Paclitaxel Combination

This protocol outlines a general procedure for evaluating the in vivo synergistic efficacy of this compound and paclitaxel in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HCT-116 cells

  • Matrigel

  • This compound

  • Paclitaxel

  • Vehicle for drug formulation (e.g., 5% NMP, 15% Solutol HS 15, 80% water for this compound; saline for paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment Groups:

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone (e.g., 30 mg/kg, daily, oral gavage)

      • Group 3: Paclitaxel alone (e.g., 10 mg/kg, weekly, intraperitoneal injection)

      • Group 4: this compound + Paclitaxel

  • Drug Administration:

    • Administer drugs according to the specified doses and schedules for a defined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance to determine if the combination therapy is more effective than the monotherapies.

Signaling Pathways and Visualizations

The synergistic effect of this compound and taxanes is believed to stem from their combined assault on the mitotic process. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Mechanism of this compound and Taxane Synergy cluster_0 Mitotic Progression Mitosis Mitosis SAC Spindle Assembly Checkpoint (SAC) Mitosis->SAC activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Cell_Death Apoptosis / Mitotic Catastrophe SAC->Cell_Death Aberrant Mitotic Exit Anaphase Anaphase APC_C->Anaphase triggers Anaphase->Mitosis completion MPI This compound MPI->SAC inhibits Mps1 Taxane Taxane (e.g., Paclitaxel) Taxane->SAC activates via microtubule stabilization

Caption: Signaling pathway of this compound and taxane synergy.

Experimental Workflow for In Vitro Synergy Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drugs Prepare Drug Dilutions (Single and Combination) Incubate_24h->Prepare_Drugs Treat_Cells Treat Cells with Drugs Prepare_Drugs->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Read_Absorbance Read Absorbance MTT_Assay->Read_Absorbance Analyze_Data Analyze Data using Chou-Talalay Method Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro synergy assessment.

Conclusion

The combination of this compound with other anticancer agents, particularly taxanes, represents a promising strategy to enhance therapeutic efficacy. The protocols and information provided in these application notes offer a robust framework for researchers to investigate these synergistic interactions. Rigorous in vitro and in vivo studies are essential to validate these combinations and to elucidate the underlying molecular mechanisms, which will be critical for their successful translation into clinical practice.

References

Application Notes and Protocols for Measuring MPI-0479605 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0479605 is a potent and selective ATP-competitive inhibitor of the dual-specificity mitotic kinase Mps1 (also known as TTK).[1][2][3] Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to defects in chromosome alignment, aneuploidy, and ultimately, cell death via apoptosis or mitotic catastrophe.[1][3][4] These characteristics make this compound a compound of interest for cancer research and therapeutic development.

These application notes provide a detailed overview of key assays and protocols to measure the biochemical and cellular activity of this compound.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Mps1 kinase.[1][2] This inhibition disrupts the spindle assembly checkpoint, which is essential for preventing premature anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][5] In cancer cells, which often exhibit high rates of proliferation and may have compromised checkpoint functions, the inhibition of Mps1 by this compound leads to severe mitotic errors.[3][4] In p53-proficient cells, this can trigger a postmitotic checkpoint, activating the p53-p21 pathway.[3][4] The ultimate outcomes of this compound treatment in cancer cell lines are growth arrest and cell death.[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

MPI_0479605_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_inhibitor cluster_outcome Cellular Outcomes Mitotic Entry Mitotic Entry Mps1 Mps1 Mitotic Entry->Mps1 activates Metaphase Metaphase Anaphase Anaphase Mitotic Exit Mitotic Exit SAC_Proteins Other SAC Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins recruits & activates Aberrant_Mitosis Aberrant Mitosis (Chromosome Missegregation) Mps1->Aberrant_Mitosis APC_C APC/C SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers This compound This compound This compound->Mps1 inhibits Aneuploidy Aneuploidy Aberrant_Mitosis->Aneuploidy Cell_Death Apoptosis / Mitotic Catastrophe Aberrant_Mitosis->Cell_Death p53_Activation p53-p21 Pathway Activation Aneuploidy->p53_Activation p53_Activation->Cell_Death

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay Type
Mps1 (TTK) 1.8 Radiometric Kinase Assay [1][2]
JNK1110Kinase Panel Screen[5]
FLT380Kinase Panel Screen[2]
INSR380Kinase Panel Screen[2]
FER590Kinase Panel Screen[5]
ALK260Kinase Panel Screen[2]

Table 2: Cellular Activity

Cell LineAssay TypeEndpointValue (nM)
Panel of Tumor Cell LinesCell ViabilityGI5030 - 100[1]
HCT-116Cell ViabilityEC50300[2]
A549Cell ViabilityIC50> 10,000[2]
HeLaG2/M EscapeEC5071.3[5]

Experimental Protocols

Mps1 Biochemical Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Mps1 kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Buffer and Reagents B Add Mps1 Enzyme to Plate A->B C Add this compound (or DMSO control) B->C D Incubate C->D E Initiate Reaction with [γ-33P]ATP and Substrate D->E F Incubate at RT E->F G Terminate Reaction (e.g., with 3% Phosphoric Acid) F->G H Transfer to Filter Plate G->H I Wash Plate H->I J Measure Radioactivity (Scintillation Counter) I->J K Data Analysis (IC50 determination) J->K

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human Mps1 kinase

  • Myelin Basic Protein (MBP) or other suitable substrate

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • This compound stock solution (in DMSO)

  • 3% Phosphoric acid

  • P81 phosphocellulose filter plates

  • 1% Phosphoric acid wash buffer

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add 10 µL of diluted this compound or DMSO control.

  • Add 20 µL of Mps1 enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate for 10 minutes at room temperature.

  • Prepare the reaction mix containing [γ-33P]ATP, unlabeled ATP (at 2x Km concentration), and the protein substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µL of the reaction mix to each well.

  • Incubate the plate for 30-60 minutes at room temperature.

  • Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.[1]

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate.[1]

  • Wash the filter plate three times with 1% phosphoric acid.[1]

  • Dry the plate, add scintillant, and measure the incorporation of 33P using a scintillation counter.[1]

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Equilibrate Plate to Room Temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate F->G H Measure Luminescence G->H I Data Analysis (GI50/IC50 determination) H->I

Cell Viability Assay Workflow

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.[2]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 or IC50 value.

Spindle Assembly Checkpoint (SAC) Override Assay

This assay determines the ability of this compound to force cells out of a chemically-induced mitotic arrest.

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • Nocodazole (B1683961)

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-phospho-Histone H3 (Ser10) antibody

  • Fluorescently-labeled secondary antibody

  • Hoechst 33342 dye

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on coverslips or in imaging-compatible plates.

  • Treat cells with a microtubule-destabilizing agent like nocodazole (e.g., 250 ng/mL) for 16-18 hours to induce mitotic arrest.[5]

  • Add serial dilutions of this compound to the nocodazole-arrested cells. Include a vehicle control.

  • Incubate for an additional 2-4 hours.[5]

  • Fix, permeabilize, and block the cells.

  • Incubate with anti-phospho-Histone H3 antibody, followed by the fluorescently-labeled secondary antibody.

  • Counterstain the DNA with Hoechst 33342 dye.

  • Acquire images using a fluorescence microscope.

  • Quantify the percentage of mitotic (phospho-Histone H3 positive) cells for each treatment condition.

  • Normalize the data to the nocodazole-only control and calculate the EC50 for mitotic exit.[5]

Western Blotting for Phospho-Smad2

This protocol assesses the inhibition of Mps1-mediated Smad2 phosphorylation.

Materials:

  • HeLa cells

  • Nocodazole

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Smad2 (Ser245/250/255), anti-Smad2, anti-GAPDH[5]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat HeLa cells with nocodazole for 17 hours to arrest them in mitosis.[5]

  • Add this compound at various concentrations for an additional 2 hours.[5]

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Smad2, total Smad2, and a loading control (GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on Smad2 phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MPI-0479605 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0479605 cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and interpreting cytotoxicity experiments with the Mps1 kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1), a key protein kinase involved in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome attachment to the mitotic spindle. This results in chromosome segregation defects and aneuploidy (an abnormal number of chromosomes).[1] Consequently, cells treated with this compound undergo mitotic catastrophe and/or apoptosis (programmed cell death).[1][3]

Q2: What is the expected outcome of treating cancer cells with this compound?

Treatment of cancer cell lines with this compound is expected to result in a significant decrease in cell viability.[1] The half-maximal growth inhibition (GI₅₀) values for this compound typically range from 30 to 100 nM in a variety of tumor cell lines after a 7-day treatment period.[1][4] The cytotoxic effect is often delayed, as it is linked to the progression of cells through mitosis.

Q3: Which cytotoxicity assay is recommended for use with this compound?

Both colorimetric assays, such as the MTT assay, and luminescence-based assays, like the CellTiter-Glo® Luminescent Cell Viability Assay, can be used to measure the cytotoxic effects of this compound. The CellTiter-Glo® assay was used in the initial characterization of this compound and is a reliable method for determining cell viability by quantifying ATP levels, which reflect the number of metabolically active cells.[1]

Q4: Why am I not observing a significant cytotoxic effect after 24 or 48 hours of treatment?

The cytotoxic effects of this compound are linked to mitotic progression. Therefore, a longer incubation period is often necessary to observe significant cell death. Studies have shown that while some effects can be seen earlier, a 7-day treatment period is often required to achieve GI₅₀ values in the nanomolar range.[4]

Troubleshooting Guides

Guide 1: Low or No Cytotoxic Effect Observed

Problem: You are not observing the expected decrease in cell viability after treating your cells with this compound.

Possible Cause Troubleshooting Step
Insufficient Incubation Time As this compound's mechanism is tied to mitosis, a longer exposure time is often necessary. Extend the incubation period to 72 hours, 96 hours, or even 7 days.[4]
Incorrect Drug Concentration Verify the dilution calculations and ensure the final concentration of this compound in your assay is within the expected effective range (e.g., 1 nM to 10 µM).
Cell Line Insensitivity While many cancer cell lines are sensitive to this compound, some may be more resistant. Consider testing a different cell line known to be sensitive, such as HCT-116 or Colo-205.[1]
Low Cell Proliferation Rate The cytotoxic effect of this compound is more pronounced in rapidly dividing cells. Ensure your cells are in the logarithmic growth phase during the experiment.
Degraded Compound Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Guide 2: High Variability Between Replicate Wells

Problem: You are observing significant differences in readings between replicate wells treated with the same concentration of this compound.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension thoroughly between pipetting steps.
Pipetting Errors Use calibrated pipettes and be consistent with your pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Incomplete Solubilization of Formazan (B1609692) (MTT Assay) If using an MTT assay, ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution and mixing thoroughly.[5]
Guide 3: High Background Signal in Control Wells

Problem: Your negative control (untreated) or blank (media only) wells show high absorbance or luminescence readings.

Possible Cause Troubleshooting Step
Contamination Bacterial or yeast contamination can lead to high metabolic activity and affect assay results. Visually inspect your cell cultures for any signs of contamination.
Media Components Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using a phenol red-free medium during the assay incubation step.[6]
Compound Interference (General Caution) While there is no specific evidence of this compound interfering with MTT, some kinase inhibitors have been reported to do so. Include a "compound only" control (this compound in media without cells) to check for any direct reduction of the assay reagent.

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the cytotoxicity of this compound in a 96-well format.

Materials:

  • This compound

  • Cell line of interest (e.g., HCT-116)

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours or 7 days).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Record the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the GI₅₀ value.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general framework for assessing cytotoxicity using the MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Clear 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a clear 96-well plate at an optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of the compound to the wells. Include vehicle and untreated controls.

    • Incubate for the desired treatment period.

  • Assay Procedure:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from the wells (for adherent cells).

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 5-15 minutes.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

    • Subtract the background absorbance (from wells with media and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the results to determine the GI₅₀ value.

Quantitative Data

The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in a panel of human cancer cell lines after a 7-day treatment period, as determined by the CellTiter-Glo® assay.[1]

Cell LineCancer TypeGI₅₀ (nM)
A549Lung Carcinoma30-100
Colo205Colorectal Adenocarcinoma30-100
DU-4475Breast Ductal Carcinoma30-100
DU-145Prostate Carcinoma30-100
HCC827Lung Adenocarcinoma30-100
HCT116Colorectal Carcinoma30-100
HT29Colorectal Adenocarcinoma30-100
MDA MB 231Breast Adenocarcinoma30-100
MiaPaCa2Pancreatic Carcinoma30-100
NCI-H69Small Cell Lung Cancer30-100
NCI-H460Large Cell Lung Cancer30-100
NCI-N87Gastric Carcinoma30-100
OPM2Multiple Myeloma30-100
OVCAR-3Ovarian Adenocarcinoma30-100

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5-9: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_mpi Add this compound (serial dilutions) incubate_treatment Incubate for 72h - 7 days add_mpi->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., CellTiter-Glo) incubate_assay Incubate as per protocol add_reagent->incubate_assay read_plate Read Plate (Luminometer/Spectrophotometer) incubate_assay->read_plate analyze_data Calculate % Viability and determine GI50 read_plate->analyze_data

Caption: Experimental workflow for this compound cytotoxicity assay.

mps1_pathway cluster_mitosis Normal Mitosis cluster_inhibition Effect of this compound Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Mps1->SAC activates Inhibited_Mps1 Inhibited Mps1 APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Separase Separase APC_C->Separase inhibits Premature_Anaphase Premature Anaphase Onset APC_C->Premature_Anaphase Chromosome_Segregation Proper Chromosome Segregation Separase->Chromosome_Segregation enables MPI0479605 This compound MPI0479605->Mps1 inhibits SAC_inactivation SAC Inactivation SAC_inactivation->APC_C fails to inhibit Aneuploidy Aneuploidy & Chromosome Missegregation Premature_Anaphase->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound mechanism of action on the spindle assembly checkpoint.

References

mechanisms of resistance to MPI-0479605

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (also known as TTK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Mps1 kinase, with an IC50 of 1.8 nM.[1] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, severe chromosome segregation defects, and aneuploidy.[1][2] This ultimately results in cell growth arrest and cell death through mitotic catastrophe or apoptosis.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated cytotoxic activity across a range of tumor cell lines, with GI50 values typically between 30 and 100 nM.[1] Efficacy has been observed in cell lines derived from various tissues, including colon cancer cell lines such as HCT-116 and Colo-205.[1][3]

Q3: What are the known mechanisms of resistance to Mps1 inhibitors like this compound?

A3: While specific resistance studies on this compound are not extensively documented in the provided search results, research on other Mps1/TTK inhibitors has identified a key resistance mechanism. Acquired resistance can arise from point mutations within the ATP-binding pocket of the Mps1 kinase.[2][4] A notable example is the mutation of the Cysteine residue at position 604 to Tyrosine (C604Y) or Tryptophan (C604W).[5] These mutations can sterically hinder the binding of the inhibitor to the kinase, thereby reducing its efficacy, while still preserving the kinase's catalytic activity.[5] Interestingly, cross-resistance to different Mps1 inhibitors with distinct chemical scaffolds may be limited.[2][4]

Q4: What is the role of p53 in the cellular response to this compound?

A4: In cancer cells with wild-type p53, the aneuploidy induced by this compound treatment can trigger a postmitotic checkpoint.[2][6] This response is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[2][5] This leads to a growth arrest and inhibition of DNA synthesis before the cells undergo apoptosis or mitotic catastrophe.[2] However, this compound induces growth arrest and cell death in both p53 wild-type and p53 mutant cell lines.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no inhibition of cell viability at expected concentrations. 1. Acquired Resistance: Cells may have developed resistance through mutations in the Mps1 kinase. 2. Compound Instability: this compound may be degrading in the culture medium over long incubation periods. 3. Incorrect Dosing: Errors in calculating or preparing the final drug concentration.1. Sequence the Mps1 kinase domain in resistant cells to check for mutations (e.g., at the C604 residue). Consider testing a structurally different Mps1 inhibitor, as cross-resistance may be limited. 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 3. Prepare fresh stock solutions and carefully perform serial dilutions. Use a positive control compound known to be effective in your cell line.
Inconsistent results between experimental replicates. 1. Cell Line Heterogeneity: The cell population may not be uniform, with varying sensitivity to the inhibitor. 2. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. 3. Inconsistent Drug Treatment: Variations in the timing or concentration of drug addition.1. Use low-passage, authenticated cell lines. Consider single-cell cloning to establish a homogenous population. 2. Ensure accurate cell counting and even distribution of cells when plating. 3. Prepare a master mix of the drug-containing medium to add to all relevant wells for consistency.
High background in Western blot for phosphorylated proteins (e.g., phospho-Smad2). 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Insufficient Washing: Inadequate removal of unbound antibodies. 3. Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific antibody binding.1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Increase the number and/or duration of washes with an appropriate buffer (e.g., TBST). 3. Try a different blocking agent (e.g., 5% BSA instead of non-fat milk) or increase the blocking time.
Failure to observe mitotic arrest override in a G2/M escape assay. 1. Inefficient Mitotic Arrest: The concentration of the arresting agent (e.g., nocodazole) may be too low or the incubation time too short. 2. This compound Concentration Too Low: The inhibitor concentration may be insufficient to override the spindle assembly checkpoint.1. Optimize the concentration and duration of nocodazole (B1683961) treatment for your specific cell line to achieve a high percentage of mitotic cells. 2. Perform a dose-response experiment with this compound in your G2/M escape assay to find the effective concentration.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Description Reference
IC50 (Mps1 Kinase)1.8 nMConcentration for 50% inhibition of Mps1 kinase activity in a biochemical assay.[1][3]
GI50 (Tumor Cell Lines)30 - 100 nMConcentration for 50% inhibition of cell growth in a panel of tumor cell lines.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
HCT-11630 mg/kg, daily, i.p.49%[3]
HCT-116150 mg/kg, every 4 days, i.p.74%[3]
Colo-20530 mg/kg, daily, i.p.No inhibitory activity[3]
Colo-205150 mg/kg, every 4 days, i.p.63%[3]

Experimental Protocols

G2/M Escape Assay

This assay measures the ability of this compound to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium

  • Nocodazole

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Anti-phospho-histone H3 antibody

  • Fluorescently labeled secondary antibody

  • Hoechst dye (for DNA staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HeLa cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a concentration of nocodazole sufficient to induce mitotic arrest (e.g., 250 ng/ml) for 17 hours. This will synchronize the cells in mitosis with an active spindle assembly checkpoint.

  • To the nocodazole-arrested cells, add various concentrations of this compound (or a vehicle control) and incubate for an additional 2-4 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with a suitable blocking buffer.

  • Incubate with anti-phospho-histone H3 antibody, followed by a fluorescently labeled secondary antibody.

  • Stain the DNA with Hoechst dye.

  • Analyze the percentage of mitotic cells (phospho-histone H3 positive) by fluorescence microscopy or flow cytometry. A decrease in the percentage of mitotic cells in the this compound-treated samples compared to the control indicates an override of the mitotic arrest.

Western Blot for Phospho-Smad2

This protocol is for detecting changes in the phosphorylation of Smad2, a downstream target that can be affected by Mps1 inhibition.

Materials:

  • Cell lysates from treated and untreated cells

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/Ser467), anti-total Smad2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with nocodazole and this compound as described in the G2/M escape assay.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and a loading control like GAPDH.

Mandatory Visualizations

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1_inactive Mps1 (Inactive) Mps1_active Mps1 (Active) Mps1_inactive->Mps1_active Activation SAC_Proteins Mad2, BubR1, etc. Mps1_active->SAC_Proteins Phosphorylation MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC Assembly APC_C APC/C-Cdc20 MCC->APC_C Inhibition Securin Securin APC_C->Securin Ubiquitination & Degradation Separase Separase Securin->Separase Inhibition Anaphase Anaphase Separase->Anaphase Cleavage of Cohesin MPI_0479605 This compound MPI_0479605->Mps1_active Inhibition

Caption: Mps1 signaling pathway at the spindle assembly checkpoint.

Resistance_Mechanism cluster_wt Wild-Type Mps1 cluster_mutant Resistant Mps1 WT_Mps1 Mps1 Kinase (ATP-binding pocket) Binding Effective Binding & Inhibition WT_Mps1->Binding MPI_0479605_WT This compound MPI_0479605_WT->WT_Mps1 Mutant_Mps1 Mps1 Kinase with C604Y Mutation No_Binding Steric Hindrance & Reduced Inhibition Mutant_Mps1->No_Binding MPI_0479605_Mutant This compound MPI_0479605_Mutant->Mutant_Mps1

Caption: Proposed resistance mechanism to Mps1 inhibitors.

References

Technical Support Center: Optimizing MPI-0479605 Dosage to Reduce In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals working with the Mps1 kinase inhibitor, MPI-0479605. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing in vivo dosage and mitigating associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2][3] By inhibiting Mps1, this compound impairs the spindle assembly checkpoint (SAC), which is crucial for ensuring proper chromosome segregation during mitosis.[3][4][5] This disruption leads to aberrant mitosis, chromosome segregation defects, and the formation of aneuploid cells with micronuclei.[3][5][6] Ultimately, this triggers cell death through mitotic catastrophe or apoptosis.[1][3][5][6]

Q2: What are the known in vivo toxicities associated with this compound?

A2: While this compound has demonstrated anti-tumor activity in preclinical xenograft models, its efficacy is accompanied by significant on-target toxicities.[5] Since Mps1 is essential for all proliferating cells, and not just cancerous ones, inhibition of Mps1 affects healthy, rapidly dividing tissues. The primary dose-limiting toxicities observed in mice include:

  • Neutropenia: A significant reduction in neutrophils, a type of white blood cell, which increases susceptibility to infections.[5]

  • Gastrointestinal toxicity: This can manifest as diarrhea and weight loss.[7]

  • Body weight loss: A general indicator of systemic toxicity.[5][8]

Q3: What is the reported effective in vivo dosage of this compound?

A3: In human colon cancer xenograft models (HCT-116 and Colo-205), this compound has shown anti-tumor activity at the following intraperitoneal (i.p.) dosing regimens:

  • 30 mg/kg administered daily.[1][8]

  • 150 mg/kg administered every four days.[1][8] It is important to note that these doses are associated with the toxicities mentioned above.[5]

Q4: How does this compound induce cell cycle arrest in p53 wild-type cells?

A4: In cells with functional p53, the mitotic stress caused by this compound activates a postmitotic checkpoint. This involves the USP28–53BP1–p53–p21 signaling axis, which stabilizes p53 and leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in a G1 cell cycle arrest.[9][10][11] This pathway is distinct from the canonical DNA damage response.[9]

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueCell Lines/ModelReference
In Vitro Potency
Mps1/TTK IC501.8 nMBiochemical Assay[1][2][3]
GI50 Range30 - 100 nMPanel of tumor cell lines[1]
In Vivo Efficacy
Dosing Regimen 130 mg/kg, i.p., dailyHCT-116 xenograft[1][8]
Tumor Growth Inhibition (TGI)49%HCT-116 xenograft[8]
Dosing Regimen 2150 mg/kg, i.p., every 4 daysHCT-116 xenograft[1][8]
Tumor Growth Inhibition (TGI)74%HCT-116 xenograft[5]
Reported In Vivo Toxicities
Primary ToxicitiesNeutropenia, body weight loss, gastrointestinal toxicityMouse models[5][7]

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during in vivo experiments with this compound.

Issue 1: Severe Body Weight Loss (>15-20%) and Morbidity

  • Potential Cause: The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain, age, or health status.

  • Recommended Solutions:

    • Dose Reduction: Reduce the dose of this compound. A dose de-escalation study may be necessary to identify a better-tolerated dose.

    • Optimize Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for recovery between doses. The 150 mg/kg every four days regimen is an example of this approach.[1][8]

    • Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements and hydration support with subcutaneous fluids, as advised by a veterinarian.

Issue 2: Onset of Neutropenia

  • Potential Cause: On-target inhibition of Mps1 in hematopoietic progenitor cells in the bone marrow.

  • Recommended Solutions:

    • Prophylactic G-CSF Administration: Consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production of neutrophils and mitigate the severity of neutropenia.[12][13] The timing and dose of G-CSF should be carefully optimized.

    • Intermittent Dosing: As with general toxicity, an intermittent dosing schedule for this compound can allow for the recovery of neutrophil counts between treatments.

    • Monitoring: Perform regular complete blood counts (CBCs) to monitor the severity and duration of neutropenia, which will inform the need for intervention.

Issue 3: Gastrointestinal Toxicity (Diarrhea)

  • Potential Cause: On-target inhibition of Mps1 in the rapidly dividing epithelial cells of the gastrointestinal tract.

  • Recommended Solutions:

    • Symptomatic Treatment: Administer anti-diarrheal agents such as loperamide (B1203769) to manage symptoms.[4][14][15][16][17] A typical starting dose of loperamide is 4 mg/kg, followed by 2 mg/kg after each loose stool, not to exceed a total daily dose.[17]

    • Dietary Modifications: Provide a soft, easily digestible diet and ensure adequate hydration.

    • Dose and Schedule Modification: Reduce the dose or change the schedule of this compound administration.

Issue 4: Poor Solubility and Formulation Issues

  • Potential Cause: this compound, like many kinase inhibitors, may have low aqueous solubility.

  • Recommended Solutions:

    • Use of Co-solvents: A reported formulation for this compound for in vivo use is 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[8]

    • Preparation of Lipophilic Salts: For poorly soluble kinase inhibitors, preparing lipophilic salts in combination with lipid-based formulations can enhance solubility and oral absorption.[7]

    • Sonication: Gentle warming and sonication can aid in the dissolution of the compound in the vehicle.

Experimental Protocols

1. Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)

  • Objective: To identify the MTD of this compound, defined as the highest dose that does not cause mortality, severe morbidity, or greater than 20% body weight loss.

  • Methodology:

    • Animal Model: Use the same species, strain, and sex of mice as planned for the efficacy studies.

    • Group Allocation: Assign 3-5 mice per group.

    • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg).

    • Administration: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a set period (e.g., 5-7 days).

    • Monitoring:

      • Record body weight daily.

      • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

      • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

      • Perform a gross necropsy and collect major organs for histopathological analysis.

    • MTD Determination: The MTD is the dose level below the one that induces significant toxicity.[18][19]

2. Protocol for Assessment of Neutropenia

  • Objective: To quantify the extent and duration of this compound-induced neutropenia.

  • Methodology:

    • Treatment Groups: Include a vehicle control group and groups treated with different doses and schedules of this compound.

    • Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline and at multiple time points after treatment (e.g., days 3, 5, 7, and 10).

    • Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count.

    • Data Analysis: Plot the mean neutrophil counts over time for each treatment group to visualize the nadir (lowest point) and recovery of the neutrophil population.

3. Protocol for Histopathological Assessment of Toxicity

  • Objective: To identify and characterize microscopic changes in tissues following treatment with this compound.

  • Methodology:

    • Tissue Collection: At the end of the in vivo study, euthanize the animals and perform a full gross necropsy. Collect major organs, with a focus on rapidly proliferating tissues such as the bone marrow, spleen, thymus, and gastrointestinal tract (duodenum, jejunum, ileum, colon).

    • Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.

    • Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and embed them in paraffin (B1166041) wax.

    • Sectioning and Staining: Cut thin sections (4-5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes, such as hypocellularity in the bone marrow, villous atrophy in the intestines, or apoptosis in lymphoid tissues.

4. Protocol for In Vivo Assessment of Mitotic Catastrophe

  • Objective: To detect evidence of mitotic catastrophe in tumor tissue following this compound treatment.

  • Methodology:

    • Tumor Collection: Collect tumor xenografts at various time points after treatment.

    • Immunohistochemistry for Phospho-Histone H3 (pHH3):

      • Fix, process, and section the tumor tissue as described above.

      • Perform immunohistochemistry using an antibody specific for histone H3 phosphorylated at serine 10 (pHH3), a marker for mitotic cells.[20][21][22][23][24]

      • An increase in abnormal mitotic figures (e.g., multipolar spindles, lagging chromosomes) in pHH3-positive cells is indicative of mitotic catastrophe.

    • TUNEL Assay:

      • Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections to detect DNA fragmentation, a hallmark of apoptosis that can follow mitotic catastrophe.[25][26][27][28][29]

    • Microscopy and Quantification:

      • Image the stained sections using a light or fluorescence microscope.

      • Quantify the percentage of pHH3-positive cells with abnormal morphology and the percentage of TUNEL-positive cells.

Visualizations

Signaling Pathway

Mitotic_Stress_Response cluster_stress Mitotic Stress cluster_pathway p53-p21 Pathway This compound This compound Mps1 Mps1 This compound->Mps1 inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates Prolonged_Mitosis Prolonged Mitosis / Aberrant Mitosis USP28 USP28 Prolonged_Mitosis->USP28 activates p53 p53 USP28->p53 stabilizes 53BP1 53BP1 53BP1->p53 stabilizes p21 p21 p53->p21 activates transcription G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces

Caption: Mitotic stress induced by this compound activates the USP28-53BP1-p53-p21 signaling pathway.

Experimental Workflow

InVivo_Toxicity_Workflow cluster_planning Study Planning & Dosing cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis DRF Dose-Range Finding (Determine MTD) Dosing Administer this compound (Optimized Dose/Schedule) DRF->Dosing Clinical_Obs Daily Clinical Observations & Body Weight Dosing->Clinical_Obs CBC Serial Blood Collection (CBC for Neutropenia) Dosing->CBC Necropsy Gross Necropsy Clinical_Obs->Necropsy CBC->Necropsy Histopathology Histopathology (GI Tract, Bone Marrow, etc.) Necropsy->Histopathology Tumor_Analysis Tumor Analysis (pHH3, TUNEL) Necropsy->Tumor_Analysis

Caption: Workflow for assessing in vivo toxicity of this compound.

Logical Relationship

Toxicity_Mitigation_Strategy cluster_intervention Mitigation Strategies cluster_supportive Examples of Supportive Care Toxicity Observed Toxicity (Weight Loss, Neutropenia, Diarrhea) Dose_Mod Dose/Schedule Modification Toxicity->Dose_Mod Supportive_Care Supportive Care Toxicity->Supportive_Care GCSF G-CSF (for Neutropenia) Loperamide Loperamide (for Diarrhea) Nutrition Nutritional/Hydration Support

Caption: Decision tree for mitigating in vivo toxicities of this compound.

References

Technical Support Center: Managing MPI-0479605-Induced Neutropenia in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing neutropenia induced by the Mps1 kinase inhibitor, MPI-0479605, in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in neutrophil counts in our mice treated with this compound. Is this an expected side effect?

A1: Yes, significant neutropenia is a known and expected side effect of this compound treatment in mice.[1] this compound is a potent inhibitor of the mitotic kinase Mps1 (also known as TTK), which plays a critical role in the spindle assembly checkpoint (SAC).[1][2] Inhibition of Mps1 disrupts mitosis in rapidly dividing cells, leading to aneuploidy and cell death.[1][2][3] Hematopoietic progenitor cells, which are responsible for generating neutrophils, are highly proliferative and are therefore susceptible to the cytotoxic effects of Mps1 inhibition. This leads to a decrease in the production of mature neutrophils, resulting in neutropenia.

Q2: What is the typical onset and duration of neutropenia following this compound administration in mice?

A2: Based on available preclinical data, a single intraperitoneal (i.p.) dose of 150 mg/kg of this compound can induce significant neutropenia in mice by day 5 post-administration.[1] The nadir (lowest point) of neutrophil counts is expected around this time. The recovery of neutrophil counts will depend on the dose and frequency of administration. For a single high dose, recovery may begin after the compound is cleared from the system. Continuous or frequent dosing is likely to result in sustained neutropenia.

Q3: How can we monitor the severity of neutropenia in our experimental animals?

A3: Regular monitoring of absolute neutrophil counts (ANC) is crucial. This can be achieved through the collection of peripheral blood from the tail vein or saphenous vein at predetermined time points. Automated hematology analyzers or manual blood smear analysis can be used to determine the ANC. Flow cytometry-based methods using neutrophil-specific markers like Ly6G can also provide accurate and precise measurements of neutrophil counts in whole blood.[4]

Q4: Our mice are developing infections. How can we manage this?

A4: Neutropenia increases the susceptibility of mice to opportunistic infections. Prophylactic administration of broad-spectrum antibiotics should be considered to prevent bacterial infections. It is also critical to maintain a sterile environment for the animals, including autoclaved cages, bedding, food, and water. If an infection is suspected, prompt veterinary consultation and appropriate antibiotic therapy are essential.

Q5: Can we use Granulocyte-Colony Stimulating Factor (G-CSF) to ameliorate this compound-induced neutropenia?

A5: Yes, G-CSF is a standard treatment for chemotherapy-induced neutropenia and can be used to stimulate the production of neutrophils in mice treated with this compound.[5][6] G-CSF promotes the proliferation and differentiation of neutrophil progenitors in the bone marrow, thereby accelerating neutrophil recovery. However, the timing of G-CSF administration relative to this compound treatment is critical and should be carefully considered to maximize its efficacy.

Q6: What are the potential confounding effects of G-CSF on our experimental outcomes?

A6: While G-CSF can effectively manage neutropenia, it is important to be aware of its potential to influence experimental results, particularly in immunology or cancer biology studies. G-CSF can induce the mobilization of various hematopoietic cell populations and may alter the immune microenvironment.[5] Therefore, it is crucial to include appropriate control groups in your study design, such as a vehicle-treated group and a group receiving this compound with G-CSF, to dissect the effects of neutropenia rescue from the direct effects of G-CSF.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-induced neutropenia and general parameters for neutropenia management in mice.

Table 1: Time-Course of this compound-Induced Neutropenia in Swiss Webster Mice

Time Point (Days)Mean Neutrophil Count (cells/µL) ± SEM
Pre-dose (Day 0)~6000
Day 1~5000
Day 3~2000
Day 5~1000
Day 7~2500

Data extrapolated from graphical representation in a study where mice were treated with a single i.p. dose of 150 mg/kg this compound.[1]

Table 2: General Dosing Guidelines for G-CSF in Mice

CompoundDose RangeRoute of AdministrationFrequency
Recombinant Murine G-CSF100-250 µg/kg/daySubcutaneous (s.c.)Once or twice daily
Pegylated G-CSF100-300 µg/kgSubcutaneous (s.c.)Single dose per cycle

These are general guidelines and the optimal dose and schedule may vary depending on the experimental model and the severity of neutropenia.[7][8]

Experimental Protocols

Protocol 1: Monitoring of Absolute Neutrophil Count (ANC) in Mice
  • Blood Collection:

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

    • Sterilize the tail with an alcohol wipe.

    • Using a sterile lancet or needle, make a small incision in the lateral tail vein.

    • Collect 20-50 µL of blood into an EDTA-coated microcapillary tube or a microtainer.

    • Apply gentle pressure to the incision site with a sterile gauze pad until bleeding stops.

  • Automated Analysis:

    • Use a hematology analyzer calibrated for mouse blood to obtain a complete blood count (CBC), including the absolute neutrophil count.

  • Manual Analysis (Blood Smear):

    • Place a small drop of blood on a clean microscope slide.

    • Use a second slide at a 30-45 degree angle to spread the blood into a thin smear.

    • Allow the smear to air dry completely.

    • Stain the smear with a Wright-Giemsa or similar stain.

    • Under a microscope, count at least 100 white blood cells and determine the percentage of neutrophils.

    • Calculate the ANC by multiplying the total white blood cell count (obtained from a hematology analyzer or manual count with a hemocytometer) by the percentage of neutrophils.

  • Flow Cytometry:

    • Collect whole blood in an EDTA tube.

    • Lyse red blood cells using a lysis buffer.

    • Stain the remaining cells with fluorescently labeled antibodies specific for mouse neutrophils, such as anti-Ly6G.

    • Analyze the samples on a flow cytometer to determine the percentage of Ly6G-positive cells.

    • Use counting beads or a volumetric-based flow cytometer to determine the absolute number of neutrophils per unit volume of blood.[4]

Protocol 2: G-CSF Administration for Amelioration of Neutropenia
  • Reconstitution:

    • Reconstitute lyophilized recombinant murine G-CSF in sterile, pyrogen-free water or saline to the desired stock concentration as per the manufacturer's instructions.

  • Dosing:

    • Calculate the required dose based on the mouse's body weight. A typical dose is 100-250 µg/kg.[8]

  • Administration:

    • Administer the calculated volume of G-CSF solution via subcutaneous (s.c.) injection in the scruff of the neck.

  • Timing:

    • The timing of G-CSF administration is critical. For prophylactic use, G-CSF is typically started 24 hours after the administration of the myelosuppressive agent (this compound).[7] For therapeutic use, it can be initiated once neutropenia is established.

  • Monitoring:

    • Continue to monitor ANC daily or every other day to assess the response to G-CSF treatment.

Visualizations

MPI0479605_Mechanism_of_Action MPI This compound Mps1 Mps1/TTK Kinase MPI->Mps1 Inhibits HPCs Hematopoietic Progenitor Cells MPI->HPCs Inhibits Proliferation SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Mps1->HPCs Required for Proliferation Mitosis Proper Mitotic Progression SAC->Mitosis Ensures Fidelity Neutrophils Mature Neutrophils HPCs->Neutrophils Differentiation Neutropenia Neutropenia HPCs->Neutropenia Reduced Output Neutrophils->Neutropenia Decreased Number

Caption: Mechanism of this compound-induced neutropenia.

Experimental_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_decision Decision Point cluster_intervention Intervention Treatment Administer this compound GCSF Administer G-CSF (Optional, Supportive Care) Treatment->GCSF 24h post-treatment Blood Collect Peripheral Blood Treatment->Blood ANC Measure Absolute Neutrophil Count (ANC) Blood->ANC Decision ANC < Threshold? ANC->Decision Health Monitor for Signs of Infection Health->Blood Continue Monitoring Decision->Health No Intervention Initiate/Adjust Supportive Care (e.g., Antibiotics, G-CSF) Decision->Intervention Yes

Caption: Experimental workflow for managing this compound-induced neutropenia.

References

overcoming solubility issues with MPI-0479605 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of MPI-0479605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures chromosomes are properly attached to the mitotic spindle before cell division proceeds.[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome segregation, aneuploidy, and ultimately cell death through mitotic catastrophe or apoptosis.[1][3]

Q2: What is the recommended solvent for initially dissolving this compound? A2: this compound is practically insoluble in water.[1] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5][6][7] It is sparingly soluble in methanol (B129727) and ethanol.[1][5][8]

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media? A3: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may crash out of solution because its solubility limit in the final aqueous environment is exceeded. This is often referred to as "fall-out".[9] To prevent this, ensure the final concentration of DMSO is kept low (typically <0.5%) and consider using a step-wise dilution method.[9]

Q4: My this compound powder is not dissolving completely, even in DMSO. What should I do? A4: If you encounter difficulty dissolving the compound, consider the following troubleshooting steps:

  • Purity of DMSO: Ensure you are using high-purity, anhydrous (moisture-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1][9]

  • Agitation: Vortex the solution for several minutes.[9]

  • Sonication: Use a bath sonicator for 5-10 minutes to help break up compound aggregates.[6][9]

  • Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as it could degrade the compound.[6][9]

Q5: How should I store stock solutions of this compound? A5: To maintain compound integrity, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1] An aqueous solution is not recommended for storage for more than one day.[5]

Compound Data and Solubility Profile

The following tables summarize the key physical, chemical, and solubility properties of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₉N₇O[1][5]
Molecular Weight 407.51 g/mol [1][10]
CAS Number 1246529-32-7[1][5][10]
Appearance Crystalline solid / Powder[5][6]
Storage (Powder) -20°C for up to 3 years[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water Insoluble / Slightly soluble (0.1-1 mg/mL)[1][5][8]
DMSO 62 mg/mL (152.14 mM)[1]
Methanol Slightly soluble (0.1-1 mg/mL)[5][8]
Ethanol 2 mg/mL[1]

Troubleshooting Guide: Overcoming Precipitation

This guide provides a systematic approach to resolving solubility issues during your experiments.

Issue: My compound precipitates out of my aqueous experimental medium (e.g., cell culture media, buffer) after dilution from a DMSO stock.

  • Question 1: What is the final concentration of DMSO in your experiment?

    • Answer: High concentrations of DMSO can be toxic to cells and may not be sufficient to keep the compound dissolved upon high dilution. Ensure the final concentration of DMSO is as low as possible, ideally below 0.5% and no higher than 1%.[9]

  • Question 2: How are you performing the dilution?

    • Answer: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium. This can cause localized supersaturation and precipitation. Instead, perform serial or step-wise dilutions. Thoroughly mix the solution immediately after adding the compound to aid dispersion.[9]

  • Question 3: Have you considered using a co-solvent or surfactant for challenging applications?

    • Answer: For certain applications, especially in vivo studies, a formulation with co-solvents and/or surfactants may be necessary. These agents increase the solvent capacity of the aqueous phase. A validated formulation for this compound involves DMSO, PEG300, and Tween 80.[1]

Table 3: Common Co-solvents and Surfactants for In Vitro/In Vivo Formulations

AgentTypeTypical UseConsiderations
PEG300 Co-solventIn vivo formulationsIncreases viscosity
Ethanol Co-solventIn vitro & in vivoCan affect cell viability at higher concentrations
Tween 80 SurfactantIn vivo formulationsForms micelles to encapsulate hydrophobic compounds
Cremophor EL SurfactantIn vivo formulationsAssociated with hypersensitivity reactions

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 407.51 g/mol ). For 1 mL of a 10 mM solution, you will need 4.075 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution for 2-3 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10 minutes. Gentle warming to 37°C can also be applied if necessary.[6][9]

  • Visual Inspection: Ensure the solution is clear and free of particulates before use.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of an In Vivo Formulation (6 mg/mL Injection Solution)

This protocol is based on a validated method for in vivo administration.[1] Always prepare this solution fresh for immediate use.

  • Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL). Ensure it is fully dissolved.

  • Add Co-solvent: In a sterile tube, add 300 µL of PEG300.

  • Initial Dilution: Add 100 µL of the 60 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Final Dilution: Add 550 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration of this compound will be 6 mg/mL.

  • Administration: Use the mixed solution immediately for optimal results.[1]

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow for this compound Solubility cluster_1 Optimization Steps start Start: Need to prepare This compound in aqueous solution prep_stock Prepare concentrated stock in 100% anhydrous DMSO start->prep_stock dilute Dilute stock into aqueous medium prep_stock->dilute check Does compound precipitate? dilute->check success Success: Solution is clear and ready for use check->success No step_dilution Use step-wise dilution and mix vigorously check->step_dilution Yes lower_conc Lower final compound concentration step_dilution->lower_conc check_dmso Ensure final DMSO concentration is <0.5% lower_conc->check_dmso cosolvent Consider formulation with co-solvents (PEG300, Tween 80) check_dmso->cosolvent cosolvent->dilute Retry Dilution

Caption: A troubleshooting workflow for dissolving this compound.

G cluster_0 Mechanism of Action: this compound Mitosis Cell in Mitosis Mps1 Mps1 Kinase Activity Mitosis->Mps1 SAC Spindle Assembly Checkpoint (SAC) Active Mps1->SAC SAC_off SAC Inactivated Mps1->SAC_off Inhibition APC Anaphase-Promoting Complex (APC/C) Inhibited SAC->APC Metaphase Stable Metaphase Arrest (Error Correction) APC->Metaphase Segregation Correct Chromosome Segregation Metaphase->Segregation MPI This compound MPI->Mps1 APC_on Premature APC/C Activation SAC_off->APC_on Aberrant Aberrant Mitotic Exit APC_on->Aberrant Aneuploidy Aneuploidy & Chromosome Missegregation Aberrant->Aneuploidy Death Cell Death (Mitotic Catastrophe) Aneuploidy->Death G cluster_0 Relationship Between Compound Properties and Formulation Strategy cluster_1 Compound This compound Properties Property1 Hydrophobic (Lipophilic) Compound->Property1 Property2 Poor Aqueous Solubility Compound->Property2 Strategies Formulation Strategies Strategy1 Use Organic Co-solvent (e.g., DMSO) Property1->Strategy1 Strategy2 Prepare Multi-Component Formulation (PEG300, Tween 80) Property1->Strategy2 Strategy3 Physical Methods (Sonication, Warming) Property1->Strategy3 Property2->Strategy1 Property2->Strategy2 Property2->Strategy3 Outcome1 Stable Stock Solution Strategy1->Outcome1 Outcome2 Homogeneous Aqueous Working Solution Strategy2->Outcome2 Strategy3->Outcome1 Strategy3->Outcome2 Outcome Desired Outcome

References

how to assess MPI-0479605 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0479605, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help assess and manage experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective ATP-competitive inhibitor of Mps1 (Monopolar spindle 1) kinase, with an in vitro IC50 of approximately 1.8 nM.[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division.[3][4][5] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome segregation, aneuploidy, and ultimately cell death via mitotic catastrophe or apoptosis.[1][3][4]

Q2: How should I prepare and store stock solutions of this compound? A2: this compound is insoluble in water.[1] It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][6] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one or two years, respectively.[2][7] To minimize degradation, protect solutions from light by using amber vials or wrapping containers in foil.[7]

Q3: Why is my IC50 value in a cell-based assay different from the published biochemical IC50? A3: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:

  • ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the enzyme's Km, while intracellular ATP levels are significantly higher. As this compound is an ATP-competitive inhibitor, the higher ATP concentration inside a cell requires a higher concentration of the inhibitor to achieve the same level of target engagement.[4][8]

  • Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability can lead to a lower effective intracellular concentration.[8]

  • Efflux Pumps: Cancer cells can express efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.[8]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free fraction available to bind to Mps1.[8]

Q4: What is the recommended final concentration of DMSO for in vitro experiments? A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%.[6][8] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in all experiments to account for any effects of the solvent itself.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent results or loss of activity in cell viability assays.

  • Question: I am observing high variability in my GI50/IC50 values between experiments. What could be the cause?

  • Answer: Inconsistent results are often traced back to compound handling and stability.

    • Compound Degradation: Ensure your stock solution is fresh and has been stored correctly. A color change in the solution may indicate degradation.[7] Avoid repeated freeze-thaw cycles by using smaller aliquots.[7]

    • Solubility Issues: this compound may precipitate when diluted from a DMSO stock into aqueous assay media.[6] Visually inspect your final working solutions for any cloudiness or precipitate. Thaw frozen stocks slowly and vortex gently to ensure complete dissolution before making dilutions.[7]

    • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Variability in cell number can significantly impact viability readouts.

Issue 2: The compound precipitates in my aqueous buffer upon dilution.

  • Question: My compound is precipitating out of solution when I add it to my cell culture medium. How can I fix this?

  • Answer: This is a common issue with hydrophobic compounds.

    • Check Final Concentration: Ensure the final concentration of this compound is not above its solubility limit in the final assay medium.

    • Optimize Dilution: When diluting from the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

    • Consider Alternative Solvents: While DMSO is standard, for specific applications, other solvents like ethanol (B145695) might be tested. Always validate the vehicle's effect on your experimental system.[6]

Issue 3: Unexpected or off-target effects are observed.

  • Question: My cells are showing a phenotype that is not consistent with Mps1 inhibition. How can I confirm the effect is on-target?

  • Answer: Validating that the observed phenotype is due to Mps1 inhibition is critical.

    • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same biological effect.[8]

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of Mps1 that is resistant to this compound.

    • Dose-Response Analysis: A clear dose-dependent effect is indicative of a specific interaction. Off-target effects may not exhibit a typical sigmoidal dose-response curve.

Data Presentation

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LinePotencyReference
Biochemical AssayMps1/TTK KinaseIC50 = 1.8 nM[1]
Cell ViabilityPanel of Tumor Cell LinesGI50 = 30 - 100 nM[1]
G2/M Escape AssayHeLa CellsEC50 = 71.3 nM[9]
Table 2: In Vivo Antitumor Activity of this compound
Xenograft ModelDosing RegimenResultReference
HCT-116 (Colon)30 mg/kg, daily, i.p.49% Tumor Growth Inhibition (TGI)[2][4]
HCT-116 (Colon)150 mg/kg, every 4 days, i.p.74% Tumor Growth Inhibition (TGI)[2][4]
Colo-205 (Colon)150 mg/kg, every 4 days, i.p.63% Tumor Growth Inhibition (TGI)[2]

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is adapted from methodologies used to assess the GI50 of this compound in various cell lines.[1][9]

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Start from a high concentration (e.g., 10 µM) and include a vehicle control (DMSO only).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the GI50 value.

Protocol 2: Immunofluorescence Staining for Mitotic Defects

This protocol is based on assays used to observe the effects of this compound on mitosis.[4][9]

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 100-500 nM) for a specified time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween® 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-histone H3 for mitotic cells) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • DNA Staining & Mounting: Wash three times with PBST. Stain DNA with Hoechst or DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for mitotic defects such as chromosome misalignment, lagging chromosomes, and micronuclei formation.

Visualizations

MPI_0479605_MoA cluster_mitosis Mitosis cluster_drug cluster_outcome Cellular Outcome Kinetochore Kinetochore Mps1 Mps1 Kinetochore->Mps1 recruits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates APC/C Anaphase Promoting Complex (APC/C) SAC->APC/C inhibits SAC_Inhibition SAC Inhibition APC/C_Active Premature APC/C Activation Segregation Proper Chromosome Segregation MPI This compound MPI->Mps1 SAC_Inhibition->APC/C_Active Mis-segregation Chromosome Mis-segregation APC/C_Active->Mis-segregation Aneuploidy Aneuploidy Mis-segregation->Aneuploidy Cell_Death Mitotic Catastrophe Apoptosis Aneuploidy->Cell_Death p53_pathway p53-p21 Pathway Activation Aneuploidy->p53_pathway in p53-WT cells p53_pathway->Cell_Death Troubleshooting_Workflow Start Inconsistent IC50 or Loss of Activity Check_Compound Assess Compound Preparation & Storage Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Solubility Inspect for Precipitation? Check_Compound->Check_Solubility Check_Storage Stock Stored Correctly? (Temp, Light, Freeze/Thaw) Check_Compound->Check_Storage Check_Cells Cell Health & Density Consistent? Check_Assay->Check_Cells Check_Controls Vehicle/Positive Controls Behaving? Check_Assay->Check_Controls Solution_Solubility Optimize Dilution Protocol (e.g., vortexing) Check_Solubility->Solution_Solubility Yes Solution_Storage Prepare Fresh Stock from Powder Check_Storage->Solution_Storage No Solution_Cells Standardize Cell Passage & Seeding Check_Cells->Solution_Cells No Solution_Controls Re-evaluate Assay System & Reagents Check_Controls->Solution_Controls No Resolved Problem Resolved Solution_Solubility->Resolved Solution_Storage->Resolved Solution_Cells->Resolved Solution_Controls->Resolved Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare fresh serial dilutions of this compound from DMSO stock C Treat cells with compound and vehicle controls A->C B Seed cells in 96-well plates and allow to adhere B->C D Incubate for 72 hours C->D E Add CellTiter-Glo reagent & measure luminescence D->E F Normalize data to vehicle control E->F G Plot dose-response curve & calculate GI50 F->G

References

cell line-specific responses to MPI-0479605 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of the dual-specificity protein kinase Mps1 (also known as TTK), with an IC50 of 1.8 nM.[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4][5] By inhibiting Mps1, this compound impairs the SAC, leading to improper bipolar attachment of chromosomes to the mitotic spindle.[1][4] This results in chromosome segregation defects, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[1][3][4]

Q2: What are the expected cellular phenotypes after this compound treatment?

Treatment of cells with this compound is expected to induce the following phenotypes:

  • Aberrant mitosis: Cells may exhibit defects in chromosome alignment at the metaphase plate and the presence of lagging chromosomes during anaphase.[4]

  • Aneuploidy and micronuclei formation: Due to improper chromosome segregation, treated cells will likely become aneuploid and form micronuclei.[3][4]

  • Cell cycle arrest and inhibition of DNA synthesis: A growth arrest and a decrease in DNA synthesis are common responses.[3]

  • Cell death: Ultimately, cells undergo apoptosis or mitotic catastrophe.[1][3][4]

Q3: How do responses to this compound differ between p53 wild-type and p53 mutant cell lines?

The p53 status of a cell line can influence its response to this compound-induced aneuploidy:

  • p53 wild-type cells: In these cells, this compound treatment can induce a postmitotic checkpoint. This is characterized by the activation of the p53-p21 pathway, which is dependent on ATM and RAD3-related (ATR) kinases.[3][4]

  • p53 mutant cells: While both p53 wild-type and mutant cell lines undergo growth arrest and cell death, the specific signaling pathways activated post-mitosis will differ.[3]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound can be dissolved in DMSO.[1] For long-term storage of the stock solution, -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lower than expected cytotoxicity in a specific cell line. Cell line-specific resistance. The GI50 for this compound can range from 30 to 100 nM across different tumor cell lines.[1]Confirm the reported sensitivity of your cell line if available. Consider performing a dose-response curve over a wider concentration range.
p53 status of the cell line influencing the response.Characterize the p53 status of your cell line. In p53 wild-type cells, look for induction of the p53-p21 pathway.[3][4]
Inconsistent results between experiments. Issues with compound stability or solubility.Prepare fresh dilutions from a frozen stock for each experiment. Ensure the DMSO used is fresh and not moisture-absorbent, as this can reduce solubility.[1]
Cell culture conditions.Maintain consistent cell passage numbers and seeding densities between experiments.
Difficulty in observing the expected mitotic defects. Incorrect timing of observation.The effects of this compound on mitosis are time-dependent. Perform a time-course experiment to identify the optimal time point for observing mitotic phenotypes in your specific cell line.
Suboptimal concentration of the compound.Titrate the concentration of this compound to find the lowest effective dose that induces the desired phenotype without causing immediate, widespread cell death.
Unexpected toxicity in in vivo studies. This compound can exhibit toxicity to normal, proliferating cells. For example, it has been shown to inhibit the growth of normal colon cell lines and induce neutropenia in mice.[4]Carefully monitor animal health and consider adjusting the dosing schedule. For instance, an every-fourth-day dosing regimen showed efficacy with potentially better tolerability in a Colo-205 xenograft model.[2]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity

KinaseIC50 (nM)
Mps1 (TTK)1.8[1][2]
JNK110[6]
FER590[6]

Table 2: In Vitro Cell Viability (GI50)

Cell Line PanelGI50 Range (nM)
Various Tumor Cell Lines30 - 100[1]

Table 3: In Vivo Antitumor Activity in Xenograft Models

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
HCT-11630 mg/kg, daily, i.p.49%[2]
HCT-116150 mg/kg, every fourth day, i.p.74%[2]
Colo-20530 mg/kg, daily, i.p.No inhibitory activity[2]
Colo-205150 mg/kg, every fourth day, i.p.63%[2]

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days).[1] Include a DMSO-treated control.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control and calculate the GI50 values.

Western Blot for p53 and p21 Induction
  • Cell Treatment: Treat p53 wild-type cells (e.g., HCT-116) with 1 µmol/L this compound for various time points (e.g., 0, 24, 48, 72 hours).[4]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

MPI_0479605_Mechanism_of_Action MPI_0479605 This compound Mps1 Mps1 (TTK) Kinase MPI_0479605->Mps1 inhibits SAC Spindle Assembly Checkpoint (SAC) Impairment Mps1->SAC required for Chromosome Defective Chromosome Segregation SAC->Chromosome prevents Aneuploidy Aneuploidy p53_wt p53 Wild-Type Cells Aneuploidy->p53_wt p53_mut p53 Mutant Cells Aneuploidy->p53_mut Postmitotic_Checkpoint Postmitotic Checkpoint (p53-p21 activation) p53_wt->Postmitotic_Checkpoint Growth_Arrest Growth Arrest p53_mut->Growth_Arrest Postmitotic_Checkpoint->Growth_Arrest Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe) Growth_Arrest->Cell_Death Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate treat Treat with this compound (Dose-response) start->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Add CellTiter-Glo® Reagent incubate->assay read Measure Luminescence assay->read analyze Calculate GI50 read->analyze p53_Pathway_Response cluster_treatment This compound Treatment cluster_p53_wt p53 Wild-Type Cells Aneuploidy Aneuploidy ATR ATR Activation Aneuploidy->ATR p53 p53 Induction ATR->p53 p21 p21 Expression p53->p21 Arrest Growth Arrest p21->Arrest

References

long-term stability of MPI-0479605 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0479605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is sparingly soluble in DMSO, with a solubility of up to 62 mg/mL (152.14 mM). For optimal dissolution, it is advised to use fresh, moisture-free DMSO.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is critical to maintain the integrity and activity of this compound. The solid powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule kinase inhibitors due to their low aqueous solubility. Here are some strategies to mitigate this:

  • Lower the final concentration: Working at a lower final concentration of the inhibitor in your assay may prevent precipitation.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). Inhibition of Mps1 disrupts the spindle assembly checkpoint (SAC), leading to aberrant mitosis, chromosome segregation defects, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[3][4][5]

Data Summary

Solubility Data
SolventSolubilityNotes
DMSO1 - 62 mg/mLSparingly soluble; fresh, moisture-free DMSO is recommended.[1]
Methanol0.1 - 1 mg/mLSlightly soluble.[1]
Ethanol2 mg/mLSlightly soluble.
WaterSlightly soluble (0.1 - 1 mg/mL)Considered insoluble for most practical purposes.[1]
Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 yearsProtect from moisture.[1]
Stock Solution (in DMSO)-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO)-20°C1 monthSuitable for short-term storage of working stocks.[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in your experiments.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
  • Possible Cause 1: Degradation of this compound in working solution. While stock solutions are stable when stored correctly, the stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported.

    • Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock aliquot. Avoid storing working solutions for long periods.

    • Expected Outcome: Consistent and reproducible results in your cell-based assays.

  • Possible Cause 2: Precipitation of the compound in the assay medium.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the strategies outlined in FAQ Q3.

    • Expected Outcome: A clear solution and more accurate assay results.

  • Possible Cause 3: Cell line-specific effects or resistance.

    • Troubleshooting Step: Test this compound in multiple cell lines to determine if the observed effect is cell-type specific. Acquired resistance to Mps1 inhibitors can occur through mutations in the kinase domain.

    • Expected Outcome: Identification of sensitive and resistant cell lines, providing a better understanding of the compound's activity spectrum.

Issue 2: High background signal or off-target effects.
  • Possible Cause 1: Non-specific binding due to high compound concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for Mps1 inhibition without causing significant off-target effects. The reported GI50 for this compound in a panel of tumor cell lines ranges from 30 to 100 nM.

    • Expected Outcome: A clear dose-dependent effect on cell viability or the specific endpoint being measured.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%). Include a vehicle control (DMSO only) in your experimental setup.

    • Expected Outcome: Any observed effects can be confidently attributed to this compound and not the solvent.

Experimental Protocols

Protocol: Cell Viability Assay using a Resazurin-based Method

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells (e.g., HCT-116 colorectal cancer cells).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add 10 µL of a resazurin-based reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

MPI_0479605_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Mps1 Mps1 SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins activates Aberrant_Mitosis Aberrant Mitosis Unattached_Kinetochores Unattached_Kinetochores Unattached_Kinetochores->Mps1 activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers MPI_0479605 This compound MPI_0479605->Mps1 inhibits Aneuploidy Aneuploidy Aberrant_Mitosis->Aneuploidy Cell_Death Apoptosis/ Mitotic Catastrophe Aneuploidy->Cell_Death

Caption: this compound signaling pathway.

Troubleshooting_Workflow cluster_prep Compound & Solution Preparation cluster_assay Assay Conditions cluster_solutions Solutions start Inconsistent Results check_storage Correct Storage? start->check_storage check_dissolution Complete Dissolution? check_storage->check_dissolution Yes sol_storage Store properly at -20°C (solid) or -80°C (stock) check_storage->sol_storage No check_dilution Precipitation on Dilution? check_dissolution->check_dilution Yes sol_dissolution Use fresh DMSO, sonicate if needed check_dissolution->sol_dissolution No check_dmso DMSO Control OK? check_dilution->check_dmso No sol_dilution Lower final concentration, use co-solvents or surfactants check_dilution->sol_dilution Yes check_concentration Dose-Response Performed? check_dmso->check_concentration Yes sol_dmso Keep final DMSO concentration low (e.g., <0.5%) and consistent check_dmso->sol_dmso No check_freshness Fresh Working Solution? check_concentration->check_freshness Yes sol_concentration Determine optimal concentration range to avoid off-target effects check_concentration->sol_concentration sol_freshness Prepare fresh dilutions for each experiment check_freshness->sol_freshness No end Consistent Results check_freshness->end Yes sol_storage->check_dissolution sol_dissolution->check_dilution sol_dilution->check_dmso sol_dmso->check_concentration sol_concentration->check_freshness sol_freshness->end

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

MPI-0479605 vs reversine as Mps1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of MPI-0479605 and Reversine (B1683945) as Mps1 Kinase Inhibitors

Introduction

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis, preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2][3][4] Given its high expression in various cancer cells and its essential role in maintaining genomic stability, Mps1 has emerged as an attractive therapeutic target in oncology.[1][5][6]

This guide provides a detailed comparison of two small-molecule inhibitors of Mps1: this compound and reversine. Both are ATP-competitive inhibitors, but they exhibit significant differences in potency, selectivity, and off-target effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and reversine, highlighting their efficacy and selectivity as Mps1 inhibitors.

Table 1: In Vitro Potency Against Mps1
CompoundTargetIC50 (nM)Assay Conditions
This compound Mps11.8Recombinant full-length enzyme, 40 µM ATP
Reversine Mps1 (full-length)2.8 - 6Recombinant full-length enzyme, 50 µM ATP

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Summary: Both this compound and reversine are highly potent inhibitors of Mps1, with IC50 values in the low nanomolar range.[1][7][8][9]

Table 2: Kinase Selectivity Profile
CompoundOff-Target KinaseIC50 (nM)Fold Selectivity (Off-Target IC50 / Mps1 IC50)
This compound Aurora A>10,000>5,500-fold
Aurora B>10,000>5,500-fold
Screened against 120 other kinases with high selectivity[1]--
Reversine Aurora A876~146-fold (vs. 6 nM Mps1 IC50)
Aurora B98.5~35-fold (vs. 2.8 nM Mps1 IC50)[8]
Aurora C400~67-fold (vs. 6 nM Mps1 IC50)[10]

Summary: A key differentiator between the two compounds is their kinase selectivity. This compound is a highly selective Mps1 inhibitor, showing minimal activity against a large panel of other kinases, including the structurally related Aurora kinases.[1] In contrast, reversine is a multi-kinase inhibitor, demonstrating significant inhibitory activity against Aurora kinases A, B, and C.[8][11][12][13] This lack of selectivity can complicate the interpretation of cellular experiments and may lead to different downstream biological effects.

Signaling Pathway and Experimental Workflows

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a master regulator of the SAC. At the onset of mitosis, it localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and delaying the onset of anaphase until all sister chromatids are properly attached to the spindle.

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol Mps1 Mps1 (Active) Mad1 Mad1 Mps1->Mad1 Recruits & Activates Mad2_closed Mad2 (Closed) Mad2_open Mad2 (Open) Mad1->Mad2_open Recruits Mad2_open->Mad2_closed Conformational Change MCC Mitotic Checkpoint Complex (MCC: Mad2-Cdc20-BubR1-Bub3) Mad2_closed->MCC Forms Bub1 Bub1/BubR1/Bub3 APC APC/C MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Promotes Inhibitor This compound or Reversine Inhibitor->Mps1 ATP-competitive inhibition In_Vitro_Kinase_Assay cluster_components Reaction Components cluster_process Process Enzyme Recombinant Mps1 Enzyme Incubate Incubate at RT (e.g., 45 mins) Enzyme->Incubate Substrate Substrate (e.g., MBP) Substrate->Incubate ATP [γ-33P]ATP ATP->Incubate Inhibitor Inhibitor (this compound or Reversine) Inhibitor->Incubate Terminate Terminate Reaction (e.g., Phosphoric Acid) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counter) Terminate->Measure Result Calculate IC50 Measure->Result Cellular_Assay_Workflow cluster_analysis Analysis Start Culture Cancer Cell Line (e.g., HCT-116) Arrest Induce Mitotic Arrest (e.g., Nocodazole) Start->Arrest Treat Treat with Inhibitor (this compound or Reversine) Arrest->Treat Incubate Incubate for Specific Timepoints Treat->Incubate WB Western Blot (Cyclin B, Securin) Incubate->WB FACS Flow Cytometry (DNA Content >4N) Incubate->FACS Microscopy Microscopy (Chromosome Mis-segregation) Incubate->Microscopy Result1 Result1 WB->Result1 Degradation indicates mitotic exit Result2 Result2 FACS->Result2 Increased >4N indicates failed cytokinesis Result3 Result3 Microscopy->Result3 Lagging chromosomes indicate SAC override

References

A Head-to-Head Battle of Mps1 Kinase Inhibitors: MPI-0479605 vs. MPS1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the inhibition of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising strategy. Two notable small molecule inhibitors, MPI-0479605 and MPS1-IN-1, have been developed to target this kinase. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

At a Glance: Potency and Efficacy

A direct comparison of the in vitro potency of this compound and MPS1-IN-1 reveals a significant advantage for this compound. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound is substantially more potent than MPS1-IN-1. This higher potency translates to effective inhibition of Mps1 kinase activity at lower concentrations, a desirable characteristic for a therapeutic agent.

CompoundTargetIC50 (in vitro kinase assay)Cell Viability (GI50)In Vivo Efficacy (Tumor Growth Inhibition)
This compound Mps1 (TTK)1.8 nM, 4 nM[1][2]30-100 nM in a panel of tumor cell lines[2]49% in HCT-116 xenografts (30 mg/kg, daily); 75% in HCT-116 xenografts (150 mg/kg, q4d)[1]
MPS1-IN-1 Mps1367 nM[3]Data not available in a comparable formatNot recommended for in vivo experiments[4]

Mechanism of Action: A Shared Strategy

Both this compound and MPS1-IN-1 are ATP-competitive inhibitors of Mps1 kinase.[2][3] Their primary mechanism of action involves the disruption of the spindle assembly checkpoint, a crucial cellular process that ensures the accurate segregation of chromosomes during mitosis.[5][6] By inhibiting Mps1, these compounds cause premature entry into anaphase, leading to chromosome mis-segregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][5]

cluster_0 Mps1 Inhibition Pathway This compound This compound Mps1 Kinase Mps1 Kinase This compound->Mps1 Kinase Inhibition MPS1-IN-1 MPS1-IN-1 MPS1-IN-1->Mps1 Kinase Inhibition Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1 Kinase->Spindle Assembly Checkpoint (SAC) Activation Chromosome Segregation Chromosome Segregation Spindle Assembly Checkpoint (SAC)->Chromosome Segregation Ensures Fidelity Aneuploidy Aneuploidy Chromosome Segregation->Aneuploidy Errors lead to Cell Death Cell Death Aneuploidy->Cell Death Induces cluster_1 Experimental Workflow In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Cell Viability Assay Cell Viability Assay GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination In Vivo Xenograft Study In Vivo Xenograft Study Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Xenograft Study->Tumor Growth Inhibition

References

MPI-0479605 versus NMS-P715 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Preclinical Mps1 Kinase Inhibitors: MPI-0479605 versus NMS-P715

This guide provides a detailed comparison of two preclinical small molecule inhibitors of the mitotic kinase Mps1 (TTK), this compound and NMS-P715. Both compounds target the spindle assembly checkpoint (SAC), a critical mechanism for ensuring proper chromosome segregation during mitosis, which is often dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Mps1 inhibitors.

Mechanism of Action

Both this compound and NMS-P715 are ATP-competitive inhibitors of Mps1 kinase.[1][2] Inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to improper chromosome alignment and segregation. This results in aneuploidy and ultimately triggers cell death in cancer cells through apoptosis or mitotic catastrophe.[3][4] NMS-P715 has been shown to accelerate mitosis and affect the localization of kinetochore components, leading to massive aneuploidy and cell death in various tumor cell lines.[5][6] Similarly, cells treated with this compound exhibit aberrant mitosis, resulting in aneuploidy and the formation of micronuclei.[4] In p53 wild-type cells, this compound can induce a postmitotic checkpoint involving the p53-p21 pathway.[4]

Below is a diagram illustrating the signaling pathway affected by these inhibitors.

cluster_mitosis Mitosis cluster_inhibitors Therapeutic Intervention Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Mps1_TTK Mps1 (TTK) Kinase Spindle_Assembly_Checkpoint->Mps1_TTK activates Proper_Chromosome_Segregation Proper Chromosome Segregation Mps1_TTK->Proper_Chromosome_Segregation ensures Aneuploidy_Cell_Death Aneuploidy & Cell Death Mps1_TTK->Aneuploidy_Cell_Death inhibition leads to Cell_Survival Cell_Survival Proper_Chromosome_Segregation->Cell_Survival leads to MPI_NMS This compound NMS-P715 MPI_NMS->Mps1_TTK inhibit

Caption: Simplified signaling pathway of Mps1/TTK inhibition.

In Vitro Activity and Selectivity

This compound demonstrates significantly higher potency in biochemical assays compared to NMS-P715. Both compounds are reported to be selective for Mps1/TTK over other kinases.

ParameterThis compoundNMS-P715
Target Mps1 (TTK)Mps1 (TTK)
IC50 1.8 nM[1][3]182 nM[2][5][7]
Selectivity >40-fold selective over other kinases.[3][8] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).[9]Highly specific for Mps1. No other kinases inhibited below 5 µM, except for CK2, MELK, and NEK6 (IC50 < 10 µM).[2]
Cellular Activity Induces apoptosis in HCT116 cells and is cytotoxic to a panel of other tumor cell lines.[9] GI50 values range from 30 to 100 nM in various tumor cell lines.[3][10]Reduces proliferation in a variety of tumor cell lines.[5][6] Proliferation IC50 values range from 0.192 to 10 µM in a panel of 127 cancer cell lines.[7]

In Vivo Efficacy in Preclinical Xenograft Models

Both this compound and NMS-P715 have demonstrated anti-tumor activity in various mouse xenograft models.

CompoundModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound HCT-116 (colon)30 mg/kg, daily, i.p.49%[1][9]
HCT-116 (colon)150 mg/kg, every 4 days, i.p.74%[1][9]
Colo-205 (colon)150 mg/kg, every 4 days, i.p.63%[1]
NMS-P715 A2780 (ovarian)90 mg/kg, daily, p.o.Tumor growth reduction[7]
A375 (melanoma)100 mg/kg, daily, p.o.~43%[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Kinase Assays
  • This compound: Kinase activity was measured by monitoring the incorporation of ³³P into a protein substrate. Reactions were stopped with phosphoric acid and transferred to P81 filter plates. Radioactivity was measured using a scintillation counter.[3][9]

  • NMS-P715: The potency of NMS-P715 against Mps1 and a panel of 60 other kinases was determined using either a strong anion exchanger-based assay or a P81 Multiscreen plate.[2]

Cell Viability Assays
  • This compound: Cell viability was assessed by measuring cellular ATP levels using the CellTiter-Glo assay or by the WST1 assay.[3][9] Cells were treated for 3 or 7 days with various concentrations of the inhibitor to determine the GI50.[3]

  • NMS-P715: Cell lines were seeded in 384-well plates and treated with the compound 24 hours later. After 72 hours of incubation, cell viability was measured using the CellTiter-Glo assay.[2]

Xenograft Studies

The general workflow for preclinical xenograft studies is outlined below.

Cell_Culture Human Tumor Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Treatment Treatment with Compound or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: General workflow for xenograft studies.
  • This compound: HCT-116 or Colo-205 cells were subcutaneously transplanted into nude mice. Treatment began when tumors reached an average size of 100 mm³. The compound was formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300. Tumor volume was measured with calipers, and tumor growth inhibition (TGI) was calculated relative to the vehicle-treated control group.[1]

  • NMS-P715: For the A2780 xenograft model, nude mice with established tumors were treated orally with 90 mg/kg of NMS-P715 daily for 7 days. For the A375 melanoma model, mice were treated orally with 100 mg/kg daily for 13 days. Tumor growth was monitored throughout the study.[2]

Conclusion

Both this compound and NMS-P715 are effective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. This compound exhibits significantly greater potency in biochemical assays. The choice between these compounds for further preclinical or translational research may depend on factors such as the desired potency, selectivity profile, and pharmacokinetic properties for a specific cancer type and treatment regimen. This guide provides a foundational comparison to aid in such decisions.

References

Head-to-Head Comparison: MPI-0479605 and CFI-402257 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Mps1/TTK Inhibitors

In the landscape of anticancer drug development, the mitotic kinase Mps1 (also known as TTK) has emerged as a compelling target. Its critical role in the spindle assembly checkpoint (SAC) makes it a key regulator of cell division, and its inhibition offers a promising therapeutic strategy against various malignancies. This guide provides a detailed head-to-head comparison of two prominent Mps1 inhibitors: MPI-0479605 and CFI-402257. We present a comprehensive analysis of their performance, supported by available experimental data, to aid researchers in their evaluation of these compounds.

At a Glance: Key Performance Indicators

ParameterThis compoundCFI-402257
Target Mps1 (TTK)Mps1 (TTK)
Mechanism of Action ATP-competitive inhibitor of Mps1, leading to SAC override, chromosome missegregation, aneuploidy, and cell death.[1][2][3]Potent and selective, ATP-competitive inhibitor of Mps1, causing SAC inactivation, chromosome missegregation, aneuploidy, and ultimately cell death.[4]
Biochemical Potency (IC50) 1.8 nM[1][5]1.2 nM - 1.7 nM[6][7]
Cellular Potency (GI50/EC50) GI50: 30 - 100 nM in a panel of tumor cell lines[1]EC50 (Mps1 autophosphorylation): 6.5 ± 0.5 nM; Median GI50: 15 nM across a panel of cancer cell lines[8]
Selectivity >40-fold selectivity over other kinases.[1] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM) kinases.[9]Highly selective; no significant inhibition of 262 other kinases at 1 µM.[4][5]
Administration Route (Preclinical) Intraperitoneal (i.p.)[1][5]Oral[4]
In Vivo Antitumor Activity Showed tumor growth inhibition in colon cancer xenograft models.[1][5]Demonstrated robust tumor growth suppression in various cell line and patient-derived xenograft models as a single agent.[4][5]
Clinical Development PreclinicalPhase 1/2 Clinical Trials (NCT02792465, NCT05251714)[10][11]

Delving into the Mechanism of Action: A Shared Pathway to Cell Death

Both this compound and CFI-402257 exert their anticancer effects by targeting the same critical cellular process: the spindle assembly checkpoint. By inhibiting the Mps1 kinase, these small molecules disrupt the cell's ability to ensure proper chromosome segregation during mitosis. This leads to a cascade of events culminating in programmed cell death, a highly desirable outcome in cancer therapy.

The following diagram illustrates the signaling pathway affected by these inhibitors:

Mechanism of Mps1 Inhibition cluster_mitosis Mitosis cluster_inhibition Inhibitor Action Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates Mps1->SAC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits SAC->APC_C Cell Cycle Arrest Cell Cycle Arrest SAC->Cell Cycle Arrest maintains Chromosome Segregation Chromosome Segregation APC_C->Chromosome Segregation promotes APC_C->Chromosome Segregation Aberrant Mitosis Aberrant Mitosis Chromosome Segregation->Aberrant Mitosis leads to Inhibitor This compound or CFI-402257 Inhibitor->Mps1 inhibits Aneuploidy Aneuploidy Aberrant Mitosis->Aneuploidy Cell Death Cell Death Aneuploidy->Cell Death

Caption: Mps1 inhibition by this compound or CFI-402257 disrupts the spindle assembly checkpoint, leading to aberrant mitosis and cell death.

Quantitative Performance Metrics: A Tabular Comparison

For a direct comparison of the quantitative data available for this compound and CFI-402257, the following tables summarize key parameters from preclinical studies.

In Vitro Potency and Efficacy
CompoundTargetAssay TypeIC50 / EC50 (nM)Cell Line(s)Reference
This compound Mps1Biochemical1.8-[1][5]
Cell ViabilityCell-basedGI50: 30 - 100Panel of tumor cell lines[1]
CFI-402257 Mps1Biochemical1.2 - 1.7-[6][7]
Mps1 AutophosphorylationCell-based6.5 ± 0.5-[8]
Cell ViabilityCell-basedMedian GI50: 15Panel of cancer cell lines
Kinase Selectivity
CompoundKinase Panel SizeConcentration TestedKey FindingsReference
This compound Not specifiedNot specified>40-fold selectivity over other kinases. Moderate activity against JNK and FER.[1][9]
CFI-402257 262 kinases1 µMNo significant inhibition of any of the 262 kinases tested.[4][5]
Preclinical Pharmacokinetics
CompoundAnimal ModelAdministration RouteKey ParametersReference
This compound MiceIntraperitoneal (i.p.)Sufficient plasma concentrations to support in vivo anti-tumor studies.[9]
CFI-402257 MiceOralRapidly absorbed. Exposure (AUC and Cmax) was dose-dependent. Favorable pharmacokinetic profile.[4]
Rats, DogsOralWell-tolerated with no overt toxicity.[7]

Experimental Protocols: A Look at the Methodologies

To ensure a thorough understanding of the presented data, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Mps1 Kinase Assay (for this compound)
  • Enzyme: Recombinant, full-length Mps1 (25 ng).

  • Substrate: Myelin basic protein (MBP) (5 µM).

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100.

  • ATP: 40 µM (2x Km) with 1 µCi [γ-³³P]ATP.

  • Incubation: 45 minutes at room temperature.

  • Termination: 3% phosphoric acid.

  • Detection: P81 filter plates and scintillation counting to measure ³³P radioactivity.

Cell Viability Assay (General)
  • Cells: A panel of human tumor cell lines.

  • Treatment: Various concentrations of the inhibitor for 3 or 7 days.

  • Detection: CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Analysis: Calculation of GI50 values (the concentration that causes 50% inhibition of cell growth).

Human Tumor Xenograft Models (General Workflow)

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of these inhibitors.

Xenograft Model Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Subcutaneous injection into mice Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumors reach ~100-200 mm³ Drug Administration Drug Administration Treatment Initiation->Drug Administration e.g., i.p. or oral Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Regularly Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Calculate Tumor Growth Inhibition (TGI)

Caption: A generalized workflow for assessing the in vivo antitumor activity of Mps1 inhibitors in xenograft models.

Summary and Outlook

Both this compound and CFI-402257 are potent and selective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. CFI-402257 appears to have undergone more extensive public characterization, particularly regarding its kinase selectivity and pharmacokinetic profile, and has progressed into clinical trials. The oral bioavailability of CFI-402257 is a notable advantage for clinical development.

For researchers selecting an Mps1 inhibitor for their studies, the choice may depend on the specific requirements of their experimental design. CFI-402257 offers the advantage of extensive characterization and clinical relevance. This compound remains a valuable tool for preclinical research, though further characterization of its selectivity and oral bioavailability would be beneficial for a more direct comparison.

This guide provides a snapshot of the publicly available data for these two compounds. As research in this area is ongoing, new data may emerge that will further refine our understanding of their respective profiles.

References

A Comparative Guide to Mps1 Kinase Inhibitors: MPI-0479605 versus AZ3146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent Mps1 (Monopolar Spindle 1) kinase inhibitors: MPI-0479605 and AZ3146. Mps1 is a crucial regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a compelling target for anti-cancer therapeutics.[4] This document synthesizes available preclinical data to facilitate an informed evaluation of these two inhibitors for research and development purposes.

Mechanism of Action

Both this compound and AZ3146 are potent and selective inhibitors of Mps1 kinase.[4][5] Mps1 plays a critical upstream role in the spindle assembly checkpoint signaling pathway.[6] By inhibiting Mps1, these compounds disrupt the recruitment of essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[7][8] This abrogation of the SAC leads to premature entry into anaphase, severe chromosome missegregation, aneuploidy, and ultimately, cell death through mechanisms such as mitotic catastrophe or apoptosis.[4][5]

In Vitro Efficacy

Kinase Inhibition

This compound demonstrates exceptional potency as an ATP-competitive inhibitor of Mps1, with an IC50 value of 1.8 nM.[5][9][10] AZ3146 is also a potent Mps1 inhibitor, with a reported IC50 of approximately 35 nM.[8]

InhibitorTargetIC50 (nM)Selectivity
This compound Mps11.8[5][9][10]Highly selective (>40-fold) over other kinases.[5]
AZ3146 Mps1~35[8]Selective, with some off-target activity against FAK, JNK1, JNK2, and Kit.[7][8]
Cell Viability

Both inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines. This compound exhibits GI50 values in the nanomolar range in various tumor cell lines.[5]

InhibitorCell LineGI50 (nM)
This compound Various tumor cell lines30 - 100[5]
AZ3146 HCT1161200[11]

In Vivo Efficacy

Xenograft models have been utilized to assess the anti-tumor activity of this compound. In a colon cancer xenograft model using HCT-116 cells, this compound demonstrated significant tumor growth inhibition.[5][10]

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound HCT-116 (Colon)30 mg/kg, daily, i.p.49%[10]
This compound HCT-116 (Colon)150 mg/kg, every 4 days, i.p.74%[10]
This compound Colo-205 (Colon)150 mg/kg, every 4 days, i.p.63%[10]

Signaling Pathways and Experimental Workflows

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm cluster_inhibitors Mps1 Inhibition Mps1 Mps1 Mad1_Mad2 Mad1-Mad2 Mps1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation of Cdc20 Cdc20 APC_C APC/C Securin Securin APC_C->Securin ubiquitinates MCC->APC_C inhibits Separase Separase Securin->Separase inhibits Sister_Chromatids Sister Chromatids Separase->Sister_Chromatids cleaves cohesin MPI_AZ This compound or AZ3146 MPI_AZ->Mps1 inhibit Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay Cell_Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Xenograft Xenograft Model Establishment Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement start start->Kinase_Assay start->Xenograft

References

A Comparative Guide to the Anti-Tumor Activity of MPI-0479605 in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), against other Mps1 inhibitors and standard-of-care therapies. The information is presented to facilitate an objective evaluation of this compound's potential in oncology research and development.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase with misaligned chromosomes.[1][3] This results in severe chromosome segregation defects, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[1][2][3]

MPI-0479605_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Intervention cluster_outcome Outcome in Cancer Cells Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Accurate_Chromosome_Segregation Accurate Chromosome Segregation Spindle_Assembly_Checkpoint->Accurate_Chromosome_Segregation Mps1_Kinase Mps1 (TTK) Kinase Mps1_Kinase->Spindle_Assembly_Checkpoint Activates SAC_Disruption SAC Disruption Mps1_Kinase->SAC_Disruption Leads to Normal_Cell_Division Normal Cell Division Accurate_Chromosome_Segregation->Normal_Cell_Division This compound This compound Inhibition Inhibition Inhibition->Mps1_Kinase Inhibits Chromosome_Missegregation Chromosome Missegregation SAC_Disruption->Chromosome_Missegregation Aneuploidy Aneuploidy Chromosome_Missegregation->Aneuploidy Cell_Death Apoptosis / Mitotic Catastrophe Aneuploidy->Cell_Death

Mechanism of action of this compound.

In Vitro Anti-Tumor Activity

This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines, with GI50 (half-maximal growth inhibition) values typically falling within the 30 to 100 nM range.[1]

Comparison of In Vitro Efficacy of Mps1 Inhibitors
Cell LineCancer TypeThis compound GI50 (nM)CFI-402257 GI50 (nM)BAY 1161909 IC50 (nM)
A549Lung Carcinoma53 (7-day)--
Colo205Colorectal Adenocarcinoma44 (7-day)--
HCT-116Colorectal Carcinoma---
DU-145Prostate Carcinoma---
HCC827Lung Adenocarcinoma---
HT29Colorectal Adenocarcinoma---
MDA-MB-231Breast Adenocarcinoma-160-
MiaPaCa-2Pancreatic Carcinoma---
NCI-H69Small Cell Lung Cancer---
NCI-H460Large Cell Lung Cancer---
NCI-N87Gastric Carcinoma---
OPM2Myeloma---
OVCAR-3Ovarian Adenocarcinoma-30-
HeLaCervical Cancer--< 400
Hep3BHepatocellular Carcinoma-< 1000-
Huh7Hepatocellular Carcinoma-< 1000-
MHCC97LHepatocellular Carcinoma-< 1000-
PLC/PRF/5Hepatocellular Carcinoma-< 1000-
Hepa1-6Murine Hepatoma-< 1000-
MIHANormal Hepatocyte-> 1000-

Note: Data for this compound is based on a 7-day incubation period.[3] Data for other inhibitors may be from different experimental conditions. A direct comparison should be made with caution. The IC50 for BAY 1161909 is noted as < 1 nM for Mps1 inhibition.[4]

In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human colon cancer.[1][5]

Comparison of In Vivo Efficacy in Colon Cancer Xenograft Models
CompoundModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound HCT-11630 mg/kg, daily, i.p.49%[3][5]
This compound HCT-116150 mg/kg, every 4 days, i.p.74%[3][5]
This compound Colo-205150 mg/kg, every 4 days, i.p.63%[3]
5-Fluorouracil HCT-116---
CFI-402257 CT26 (murine colon)6 mg/kg, daily, oralSignificant tumor growth inhibition[6]

Note: Direct comparison of TGI values should be approached with caution due to potential differences in experimental design.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the general procedure used for assessing the anti-proliferative effects of this compound.[1]

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound or control compounds Incubate_24h->Add_Compound Incubate_72h_7d Incubate for 72 hours or 7 days Add_Compound->Incubate_72h_7d Add_CellTiterGlo Add CellTiter-Glo® Reagent Incubate_72h_7d->Add_CellTiterGlo Incubate_10min Incubate for 10 minutes at room temperature Add_CellTiterGlo->Incubate_10min Read_Luminescence Read luminescence Incubate_10min->Read_Luminescence Analyze_Data Calculate GI50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End In_Vivo_Xenograft_Workflow Start Start Cell_Implantation Subcutaneous implantation of human cancer cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound, vehicle, or reference drug Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Data_Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis End End Data_Analysis->End

References

MPI-0479605 vs. Taxol: A Comparative Analysis for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Key Differences

FeatureMPI-0479605Taxol (Paclitaxel)
Primary Target Mitotic Kinase Mps1 (TTK)β-tubulin subunit of microtubules
Mechanism of Action Inhibition of the Spindle Assembly Checkpoint (SAC)Stabilization of microtubules
Effect on Mitosis Induces aberrant mitosis, chromosome segregation errors, and aneuploidy.[1][2][3]Arrests cells in the G2/M phase of the cell cycle by preventing microtubule disassembly.[4][5][6]
Cellular Outcome Apoptosis or mitotic catastrophe.[1][2][3]Apoptosis following prolonged mitotic arrest.[4][5]

In Vitro Performance: A Look at the Data

The following tables summarize the in vitro efficacy of this compound and Taxol against various cancer cell lines. It is crucial to interpret this data with the understanding that the experiments were conducted in separate studies under potentially different conditions.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Mps1 Kinase Inhibition (IC50) 1.8 nM - 4 nM-[1][7][8]
Cell Viability (GI50) 30 - 100 nMPanel of tumor cell lines[1]

Table 2: In Vitro Activity of Taxol (Paclitaxel)

ParameterValueCell Line(s)Reference
Cytotoxicity (IC50) 2.5 - 7.5 nM (24h exposure)8 human tumor cell lines
Cytotoxicity (IC50) 0.4 - 3.4 nM7 ovarian carcinoma cell lines

In Vivo Efficacy: Preclinical Xenograft Studies

Preclinical studies in animal models have demonstrated the anti-tumor activity of both this compound and Taxol.

Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)ComparatorReference
HCT-116 (colon)30 mg/kg, daily, i.p.49%Vehicle[3][7][8]
HCT-116 (colon)150 mg/kg, every 4 days, i.p.74-75%Vehicle[3][7][8]
Colo-205 (colon)150 mg/kg, every 4 days, i.p.63%Vehicle[8]

Table 4: In Vivo Efficacy of Taxol (Paclitaxel) in Human Tumor Xenograft Models

Xenograft ModelDosing RegimenOutcomeComparatorReference
Various Lung Cancers24 mg/kg/day, 5 days, i.v.More effective than cisplatinCisplatin
Mesothelioma30 mg/kg, days 1, 4, 8, i.p.Significant tumor growth inhibition-

Mechanisms of Action: A Tale of Two Pathways

This compound and Taxol induce cancer cell death by disrupting mitosis, but they achieve this through fundamentally different mechanisms.

This compound is a potent and selective inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][7][8] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures accurate chromosome segregation during mitosis.[2][3][7] By inhibiting Mps1, this compound overrides the SAC, causing cells to prematurely exit mitosis with misaligned chromosomes. This leads to severe chromosome segregation errors, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[1][2][3]

MPI0479605_Pathway This compound Signaling Pathway MPI0479605 This compound Mps1 Mps1 (TTK) Kinase MPI0479605->Mps1 inhibits MitoticExit Premature Mitotic Exit MPI0479605->MitoticExit induces SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates SAC->MitoticExit prevents ChromosomeMissegregation Chromosome Missegregation & Aneuploidy MitoticExit->ChromosomeMissegregation CellDeath Apoptosis / Mitotic Catastrophe ChromosomeMissegregation->CellDeath

This compound Mechanism of Action

Taxol, on the other hand, is a microtubule-stabilizing agent.[4][5][6] It binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle.[4][6] This binding prevents the dynamic instability of microtubules, essentially freezing them in a polymerized state.[4][5] The resulting rigid and non-functional mitotic spindle is unable to properly segregate chromosomes, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][5][6] This sustained mitotic arrest ultimately triggers apoptosis.[4][5]

Taxol_Pathway Taxol Signaling Pathway Taxol Taxol (Paclitaxel) Microtubules Microtubules Taxol->Microtubules stabilizes MitoticSpindle Mitotic Spindle Taxol->MitoticSpindle disrupts dynamics Microtubules->MitoticSpindle forms MitoticArrest G2/M Phase Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Taxol Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate compounds like this compound and Taxol.

In Vitro Kinase Assay (for this compound)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.

  • Procedure:

    • Recombinant Mps1 kinase is incubated with a specific substrate and radiolabeled ATP (e.g., ³³P-ATP).

    • Varying concentrations of this compound are added to the reaction.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter or other appropriate method.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT or similar)
  • Objective: To measure the cytotoxic effects of the compounds on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound or Taxol for a specified duration (e.g., 72 hours).

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the GI50 or IC50 value is determined.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Procedure:

    • Human cancer cells are subcutaneously injected into immunocompromised mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment groups (e.g., vehicle control, this compound, Taxol).

    • The compounds are administered according to a predetermined dosing schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis.

    • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Xenograft_Workflow General Xenograft Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Compound Administration Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Growth Inhibition Calculation Endpoint->Analysis

Workflow for a Preclinical Xenograft Study

Synergy in Combination

While a direct comparison of monotherapy is lacking, several studies have highlighted the synergistic potential of combining Mps1 inhibitors with taxanes. The rationale for this combination lies in their complementary mechanisms of action. Taxanes, like Taxol, activate the spindle assembly checkpoint by disrupting microtubule dynamics. The subsequent inhibition of the SAC by an Mps1 inhibitor, such as this compound, in these already compromised cells can lead to a more profound level of mitotic catastrophe and cell death. Preclinical studies with other Mps1 inhibitors have shown that this combination can lead to superior anti-tumor effects compared to either agent alone.

Conclusion

This compound and Taxol are both potent anti-cancer agents that disrupt mitosis, a hallmark of cancer cell proliferation. They do so, however, by targeting different key components of the cell division machinery. While Taxol's microtubule-stabilizing effect has made it a cornerstone of chemotherapy for decades, the targeted inhibition of the Mps1 kinase by this compound represents a more recent and specific approach to inducing mitotic errors. The lack of direct comparative studies makes it difficult to definitively state which agent is superior as a monotherapy. However, the available data suggests that both are highly active in preclinical models. The most compelling future direction for Mps1 inhibitors like this compound may lie in combination therapies, particularly with agents like Taxol, to exploit their synergistic potential and enhance anti-tumor efficacy. Further research, including head-to-head preclinical and clinical trials, is warranted to fully elucidate the comparative and combined therapeutic value of these two important classes of anti-mitotic drugs.

References

Navigating Resistance: A Comparative Guide to Mps1 Inhibitors, Including MPI-0479605

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), is a promising therapeutic target. However, as with other kinase inhibitors, resistance to Mps1 inhibitors can arise through mutations in the kinase domain. This guide provides a comparative analysis of the cross-resistance profiles of various Mps1 inhibitors, with a focus on MPI-0479605, supported by experimental data to inform future drug development and clinical strategies.

Cross-Resistance Profiles of Mps1 Inhibitors

The development of resistance to Mps1 inhibitors is often associated with point mutations in the ATP-binding pocket of the kinase. These mutations can alter the inhibitor's binding affinity, rendering it less effective, while ideally preserving the kinase's catalytic activity for normal cellular function. A critical aspect of preclinical drug development is to characterize how these resistance mutations affect the efficacy of a broad range of inhibitors, a concept known as cross-resistance.

Studies have identified several mutations in the Mps1 catalytic domain that confer resistance to specific inhibitors. Notably, mutations at the Cysteine 604 (C604) and Serine 611 (S611) residues have been shown to have distinct cross-resistance patterns.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Mps1 inhibitors against wild-type (WT) Mps1 and clinically relevant mutant forms. Lower IC50 values indicate higher potency.

InhibitorMps1 WT IC50 (nM)Mps1 C604Y IC50 (nM)Mps1 C604W IC50 (nM)Mps1 S611R ResistanceMps1 I598F Resistance
This compound ~63-153[1][2]Resistant[1]-Complete Resistance[1]No Significant Resistance[1]
NMS-P715 ~139[1]~3016[1]~900[1]Resistant[1]-
Cpd-5 ~9.2[1]~170[1]~19[1]Resistant[1]-
Reversine (B1683945) ~63-153[1][2]Sensitive[1]-Complete Resistance[1]No Significant Resistance[1]
AZ3146 -Resistant[1]-Resistant[1]-

Note: Specific IC50 values for all mutant-inhibitor combinations were not available in the reviewed literature. Resistance/sensitivity is noted based on qualitative data from colony formation assays where specific IC50 values are not provided.

Key Observations:

  • This compound shows potent inhibition of wild-type Mps1. However, the C604Y and S611R mutations confer significant resistance to this inhibitor.[1] Interestingly, the I598F mutation does not lead to significant resistance against this compound.[1]

  • The C604Y mutation dramatically reduces the potency of NMS-P715 and Cpd-5, but interestingly, cells with this mutation remain sensitive to reversine .[1] This suggests that reversine or its derivatives could be effective second-line therapies for tumors that develop resistance to NMS-P715-like inhibitors through this mutation.

  • The S611R mutation appears to be a more challenging resistance mechanism, as it confers resistance to all tested inhibitors, including this compound and reversine.[1]

  • The structural similarity of this compound to reversine (reversine is a des-methyl derivative of this compound) highlights how small chemical modifications can significantly impact the cross-resistance profile.[1] The C604Y mutation specifically impedes inhibitors with bulkier modifications at the C-2-aniline position, a feature present in this compound and NMS-P715 but absent in reversine.[1]

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a critical upstream kinase in the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.

Mps1_Signaling_Pathway Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes formation Cdc20 Cdc20 Cdc20->MCC APC_C APC/C Anaphase Anaphase APC_C->Anaphase promotes MCC->APC_C inhibits

Caption: Mps1 kinase initiates the Spindle Assembly Checkpoint signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cross-resistance profiles of Mps1 inhibitors.

In Vitro Mps1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mps1.

Methodology:

  • Reagents and Materials: Recombinant full-length Mps1 or Mps1 kinase domain (wild-type and mutants), myelin basic protein (MBP) as a generic substrate, [γ-³³P]ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100), and test inhibitors (e.g., this compound).

  • Procedure: a. Recombinant Mps1 enzyme is incubated with varying concentrations of the test inhibitor in the kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP, along with the MBP substrate. c. The reaction is allowed to proceed for a set time at room temperature (e.g., 45 minutes). d. The reaction is stopped, and the phosphorylated MBP is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. e. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of Mps1 activity is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Colony Formation Assay

This assay assesses the long-term effect of inhibitor treatment on the survival and proliferation of cancer cells expressing either wild-type or mutant Mps1.

Methodology:

  • Cell Lines: Cancer cell lines (e.g., HCT-116, HeLa) engineered to express wild-type or specific Mps1 mutants.

  • Procedure: a. Cells are seeded at a low density in multi-well plates. b. After allowing the cells to attach, they are treated with a range of concentrations of the Mps1 inhibitor. c. The cells are incubated for an extended period (e.g., 5-14 days) to allow for colony formation. d. Following incubation, the cells are fixed and stained with a solution like crystal violet. e. The number and size of the colonies are quantified, either manually or using imaging software.

  • Data Analysis: The relative survival is calculated by normalizing the colony formation in inhibitor-treated wells to that in vehicle-treated wells. This data can be used to generate dose-response curves and compare the sensitivity of different cell lines to the inhibitor.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Assays cluster_Analysis Data Analysis Cell_Lines Engineer Cell Lines (WT & Mutant Mps1) Viability_Assay Cell Viability Assay (e.g., MTT/Colony Formation) Cell_Lines->Viability_Assay Inhibitors Prepare Inhibitor Stock Solutions Kinase_Assay In Vitro Kinase Assay Inhibitors->Kinase_Assay Inhibitors->Viability_Assay IC50 Determine IC50 Values Kinase_Assay->IC50 Viability_Assay->IC50 Resistance_Profile Generate Cross-Resistance Profile IC50->Resistance_Profile

Caption: Workflow for determining Mps1 inhibitor cross-resistance.

Conclusion and Future Directions

The cross-resistance profiles of Mps1 inhibitors reveal that the effectiveness of these targeted agents is highly dependent on the specific mutations that arise in the Mps1 kinase domain. While this compound is a potent inhibitor of wild-type Mps1, its efficacy is compromised by certain resistance mutations. The differential sensitivity of the C604Y mutant to reversine highlights a promising avenue for sequential or combination therapies to overcome acquired resistance. The broad resistance conferred by the S611R mutation underscores the need for the development of novel Mps1 inhibitors with distinct binding modes that can evade common resistance mechanisms. A thorough understanding of these cross-resistance patterns is essential for the rational design of next-generation Mps1 inhibitors and for the development of effective treatment strategies for patients with advanced cancers.

References

benchmarking MPI-0479605 against next-generation TTK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of targeted therapies is emerging to address the challenges of precision oncology. Among these, inhibitors of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), are showing significant promise. TTK is a crucial regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis.[1][2][3] In many cancers, TTK is overexpressed, leading to chromosomal instability and aneuploidy, hallmarks of tumorigenesis.[3]

This guide provides a comparative analysis of MPI-0479605, an early potent TTK inhibitor, against three next-generation TTK inhibitors: CFI-402257, empesertib, and BOS-172722. We will delve into their performance based on available preclinical data, detailing their biochemical potency, kinase selectivity, and cellular activity.

Biochemical Potency and Kinase Selectivity

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. High potency ensures that the inhibitor can achieve its therapeutic effect at low concentrations, minimizing off-target effects. Selectivity, the ability to inhibit the target kinase without affecting other kinases, is paramount to reducing toxicity.

This compound is a potent and selective ATP-competitive inhibitor of Mps1 with an IC50 of 1.8 nM and is over 40-fold more selective for Mps1 than for other kinases.[4] The next-generation inhibitors demonstrate even greater potency and selectivity. CFI-402257 exhibits an IC50 of 1.2-1.7 nM and shows remarkable selectivity, with no significant inhibition of 262 other kinases when tested at a concentration of 1 µM.[5][6] Empesertib is also a highly potent inhibitor with an IC50 of less than 1 nM.[7][8] BOS-172722 shows an IC50 in the low nanomolar range, between 2 and 11 nM.[9][10]

InhibitorTargetIC50 (nM)Kinase Selectivity
This compound TTK/Mps11.8[4]>40-fold selective over other kinases.[4]
CFI-402257 TTK/Mps11.2 - 1.7[5][6]No inhibition of 262 other kinases at 1 µM.[6]
Empesertib TTK/Mps1< 1[7][8]Selective inhibitor of Mps1 kinase.[11][12]
BOS-172722 TTK/Mps12 - 11[9][10]Highly selective for MPS1.[10]

Cellular Activity and In Vivo Efficacy

The ultimate measure of an inhibitor's potential lies in its ability to translate biochemical potency into cellular and, eventually, clinical efficacy. In vitro cell-based assays and in vivo animal models are critical for evaluating the anti-tumor activity of these compounds.

This compound has been shown to impair the spindle assembly checkpoint, leading to chromosome segregation defects and a significant decrease in cell viability in a panel of tumor cell lines, with GI50 values ranging from 30 to 100 nM.[13] In vivo, it has demonstrated anti-tumor activity in colon cancer xenograft models.[13]

Next-generation inhibitors have also shown robust anti-cancer activity. CFI-402257 induces aneuploidy and cell death in cancer cells and has shown tumor growth inhibition in various xenograft models as a single agent and in combination with immunotherapy.[6][14] Empesertib has shown potential antineoplastic activity and is currently in clinical trials for breast cancer.[11] BOS-172722 has demonstrated synergistic effects with paclitaxel (B517696) in inducing tumor regression in triple-negative breast cancer models.[10][15]

InhibitorCell Line(s)Cellular EffectIn Vivo ModelIn Vivo Efficacy
This compound Various tumor cell linesDecreased cell viability (GI50: 30-100 nM)[13]Colon cancer xenograftsAntitumor activity[13]
CFI-402257 HCT116, MDA-MB-231, etc.Induces aneuploidy and apoptosis[6][14]Breast, colorectal, ovarian cancer xenograftsTumor growth inhibition[6][16]
Empesertib HeLa, MCF7, etc.Proliferation inhibition (IC50 < 400 nM)[7]Breast cancer modelsUnder clinical investigation[11]
BOS-172722 Triple-negative breast cancer cell linesSynergizes with paclitaxel to induce cell death[10]TNBC xenograftsTumor regression in combination with paclitaxel[10]

Experimental Protocols

Biochemical Kinase Assay (General Protocol): The inhibitory activity of the compounds on TTK/Mps1 is typically determined using a biochemical kinase assay. Recombinant human Mps1 kinase is incubated with a substrate (e.g., a generic peptide substrate) and ATP (often radiolabeled, e.g., ³³P-ATP). The inhibitors are added at varying concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified, often by measuring radioactivity, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.[4]

Cell Viability Assay (General Protocol): Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the TTK inhibitor or a vehicle control (e.g., DMSO). After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay. For example, the CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is proportional to the number of viable cells.[13] The GI50 (the concentration that inhibits cell growth by 50%) is then determined from the dose-response curve.

In Vivo Xenograft Studies (General Protocol): Human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The TTK inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6][13]

Signaling Pathways and Experimental Workflows

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition TTK Inhibition Unattached_Kinetochores Unattached Kinetochores TTK_Mps1 TTK/Mps1 SAC_Activation Spindle Assembly Checkpoint (SAC) Activation APC_C_Inhibition APC/C Inhibition Metaphase_Arrest Metaphase Arrest Chromosome_Segregation Proper Chromosome Segregation TTK_Inhibitor TTK Inhibitor (e.g., this compound) SAC_Override SAC Override Premature_Anaphase Premature Anaphase Chromosome_Missegregation Chromosome Missegregation Aneuploidy Aneuploidy Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe)

Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Viability_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, FACS) Cell_Viability_Assay->Mechanism_of_Action In_Vivo_Xenograft In Vivo Xenograft Model Mechanism_of_Action->In_Vivo_Xenograft Data_Analysis Data Analysis and Comparison In_Vivo_Xenograft->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of MPI-0479605: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols and Waste Classification

Given the lack of specific hazard data, MPI-0479605 and any materials contaminated with it must be treated as hazardous chemical waste.[2] A precautionary approach is paramount to ensure the safety of all laboratory personnel and to prevent environmental contamination.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound waste.[2]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Designated Waste Stream: Do not dispose of this compound in regular trash or down the drain.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual this compound powder, contaminated weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. If solvents were used, maintain separate waste streams for halogenated and non-halogenated solvents.[1]

    • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note the date of waste accumulation.

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible chemicals.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

    • Provide the EHS department with a detailed inventory of the waste.

    • Do not attempt to neutralize or treat the chemical waste yourself without specific protocols and approval from your EHS department.[2]

Quantitative Disposal Guidelines

In the absence of specific data for this compound, the following table provides general quantitative guidelines for laboratory chemical waste disposal. Adherence to your institution's specific limits is mandatory.

ParameterGeneral GuidelineCitation
pH Range for Aqueous Waste 5.5 - 9.5 (for drain disposal of non-hazardous waste)[1]
Solid Waste Container Fill Do not overfill; leave adequate headspace.
Liquid Waste Container Fill Fill to no more than 90% capacity.

Experimental Protocols

Due to the absence of a specific Safety Data Sheet for this compound, no established experimental protocols for its degradation or neutralization can be provided. Any in-laboratory treatment of this hazardous waste should only be conducted as part of a formally approved experimental procedure with prior validation and risk assessment.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Generate this compound Waste solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup Arrange for EHS Pickup contact_ehs->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.